molecular formula C16H16O4 B597330 7,3'-Dihydroxy-4'-methoxyflavan

7,3'-Dihydroxy-4'-methoxyflavan

Cat. No.: B597330
M. Wt: 272.29 g/mol
InChI Key: KGTOSQKIOMIICT-AWEZNQCLSA-N
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Description

7,3'-Dihydroxy-4'-methoxyflavan (CAS Number: 162290-05-3) is a flavan derivative with the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . This compound is classified among naturally occurring flavonoids and can be isolated from plant sources such as the branches of Broussonetia papyrifera . As a member of the flavonoid family, this compound is of significant interest in phytochemical and pharmacological research. Related flavonoids and flavans from botanical sources have demonstrated a range of bioactivities in scientific studies, including serving as key compounds in investigations of anti-inflammatory and cytotoxic properties . For instance, structurally similar flavans isolated from Dracaena species have shown weak anti-inflammatory activity . The specific substitution pattern of hydroxy and methoxy groups on the flavan core is crucial for its chemical properties and biological interactions, making it a valuable compound for structure-activity relationship (SAR) studies . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTOSQKIOMIICT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7,3'-Dihydroxy-4'-methoxyflavan: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-4'-methoxyflavan is a flavonoid, a class of secondary metabolites found in plants, that is of growing interest to the scientific community. Flavonoids are known for their diverse pharmacological activities, and this compound is a subject of research for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its isolation and purification. The guide also summarizes quantitative data on flavonoid extraction from its principal natural source and details relevant experimental protocols. Furthermore, it visualizes potential signaling pathways associated with the bioactivity of this flavan, based on current understanding of related flavonoid compounds.

Natural Sources

The primary documented natural source of this compound is the plant Broussonetia papyrifera, commonly known as paper mulberry. This plant has a history of use in traditional medicine, and various parts of it, including the leaves, bark, and fruit, are rich in flavonoids and other bioactive compounds.[1][2] While other species within the Broussonetia genus and other flavonoid-rich plants may also contain this specific compound, Broussonetia papyrifera is the most cited source in the available literature.

Isolation and Purification of Flavonoids from Broussonetia papyrifera

While a specific, detailed protocol for the isolation of this compound from Broussonetia papyrifera is not extensively documented in publicly available literature, general methods for the extraction and purification of flavonoids from this plant can be adapted. These methods typically involve solvent extraction followed by chromatographic separation.

Quantitative Data on Total Flavonoid Extraction

The yield of total flavonoids from Broussonetia papyrifera leaves can vary depending on the extraction method and parameters. The following table summarizes findings from various studies:

Plant MaterialExtraction MethodSolvent SystemSolid-to-Liquid RatioTemperatureTimeTotal Flavonoid Yield (mg/g)
Dried and pulverized leavesSoaking and Reflux80% Ethanol (B145695)1:2090°C4 hours6.93
Dried and pulverized leavesSoaking and Reflux70% Ethanol1:2090°C4 hours11.32
Dried and pulverized leavesSoaking and Reflux70% Ethanol1:3090°C3 hours38.00

Note: The yields reported are for total flavonoids and not specifically for this compound.

General Experimental Protocol for Flavonoid Extraction and Isolation

The following protocol is a generalized procedure based on common flavonoid extraction techniques from Broussonetia papyrifera.[3][4]

1. Preparation of Plant Material:

  • Collect fresh leaves of Broussonetia papyrifera.

  • Clean the leaves thoroughly to remove any dirt and debris.

  • Dry the leaves in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Soak the powdered leaves in an ethanol solution (typically 70-95%) at a solid-to-liquid ratio ranging from 1:15 to 1:40 (g/mL).

  • Allow the mixture to macerate at room temperature for 12 to 48 hours.

  • After maceration, subject the mixture to heat reflux for 3 to 6 hours to enhance extraction efficiency.

  • Cool the mixture and filter it to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature between 50 and 90°C to remove the ethanol, yielding a concentrated extract.

3. Liquid-Liquid Partitioning:

  • Resuspend the concentrated extract in water.

  • Perform liquid-liquid extraction using chloroform (B151607) to remove non-polar impurities. Repeat this step three times, collecting the aqueous phase each time.

  • Subsequently, extract the aqueous phase with ethyl acetate (B1210297) two to three times. The flavonoids will preferentially partition into the ethyl acetate layer.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the crude flavonoid extract.

4. Purification by Column Chromatography:

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude flavonoid extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify fractions containing the desired compound.

  • Combine the fractions containing this compound and concentrate them.

5. Further Purification (Optional):

  • For higher purity, the isolated compound can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Potential Biological Activities and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally similar flavonoids provide insights into its potential mechanisms of action. Flavonoids are well-known for their antioxidant and anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways.

Antioxidant Activity

The antioxidant effect of flavonoids is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the flavonoid structure are crucial for this activity.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Induces Flavan This compound Antioxidant_Effect Donates Hydrogen Atom/ Electron to Neutralize ROS Flavan->Antioxidant_Effect Exhibits Antioxidant_Effect->ROS Scavenges

Potential Antioxidant Mechanism of this compound.
Anti-inflammatory Activity

Flavonoids have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators. Based on studies of related flavonoids, this compound may act on these pathways.[5][6][7]

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates MAPK MAPKs LPS->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (p50/p65) IKK->NFκB_inactive Leads to IκBα degradation & NF-κB release IκBα->NFκB_inactive Inhibits NFκB_active Active NF-κB (p50/p65) NFκB_inactive->NFκB_active Translocates MAPK_p Phosphorylated MAPKs (p38, ERK, JNK) MAPK_p->NFκB_active Activates MAPK->MAPK_p Phosphorylation Flavan This compound Flavan->IKK Inhibits Flavan->MAPK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_active->Gene_Expression Induces

Potential Anti-inflammatory Signaling Pathways Modulated by this compound.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines a logical workflow for the isolation of this compound and subsequent screening for its biological activities.

Experimental_Workflow start Plant Material (Broussonetia papyrifera) extraction Solvent Extraction (Ethanol) start->extraction partition Liquid-Liquid Partitioning (Chloroform, Ethyl Acetate) extraction->partition column_chrom Column Chromatography (Silica Gel) partition->column_chrom purification Further Purification (Prep-HPLC) column_chrom->purification pure_compound Pure this compound purification->pure_compound bioassay Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory assays) pure_compound->bioassay mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) bioassay->mechanism end Data Analysis & Conclusion mechanism->end

General Experimental Workflow for the Isolation and Characterization of this compound.

Conclusion

This compound, a flavonoid found in Broussonetia papyrifera, represents a promising natural compound for further investigation in drug discovery and development. While standardized protocols for its specific isolation are still emerging, established methods for flavonoid extraction provide a solid foundation for obtaining this compound for research purposes. Preliminary insights based on related flavonoids suggest that its biological activities, particularly its antioxidant and anti-inflammatory effects, may be mediated through the modulation of critical cellular signaling pathways. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

A Technical Guide to the Biosynthesis of 7,3'-Dihydroxy-4'-methoxyflavan in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids represent a vast and diverse class of plant secondary metabolites with significant pharmacological potential. Among them, flavans are a smaller, yet important subgroup characterized by a saturated C-ring. This technical guide provides an in-depth exploration of the biosynthetic pathway of a specific flavan (B184786), 7,3'-Dihydroxy-4'-methoxyflavan. We will dissect the enzymatic steps from the general phenylpropanoid pathway to the specific tailoring reactions that yield the final molecule. This document includes a putative pathway, quantitative data on key enzymes, detailed experimental protocols, and a visual representation of the biosynthetic route to serve as a resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

Core Biosynthetic Pathway

The formation of this compound is a multi-step process that originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be conceptually divided into three major stages: the formation of the p-coumaroyl-CoA precursor, the assembly of the core flavanone (B1672756) skeleton, and the specific modifications of this skeleton through hydroxylation, methylation, and reduction to yield the final flavan structure.

Stage 1: The General Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. Three key enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for a multitude of phenolic compounds, including flavonoids.

  • Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the first committed step, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching a Coenzyme A molecule, resulting in the formation of p-coumaroyl-CoA.

Stage 2: Formation of the Flavanone Core

The C15 flavonoid skeleton is assembled by the sequential action of two pivotal enzymes, leading to the formation of naringenin (B18129), a central flavanone intermediate.

  • Chalcone (B49325) Synthase (CHS): As the first rate-limiting enzyme specific to the flavonoid pathway, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.

  • Chalcone Isomerase (CHI): This enzyme facilitates the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.

Stage 3: Putative Pathway for B-Ring and C-Ring Modification

Starting from (2S)-naringenin, a series of tailoring reactions are required to achieve the specific substitution pattern and saturation level of this compound.

  • B-Ring Hydroxylation: The B-ring of naringenin possesses a single hydroxyl group at the 4' position. To achieve the 3',4' substitution pattern of the target molecule, the enzyme Flavonoid 3'-hydroxylase (F3'H) , another cytochrome P450 enzyme, introduces a hydroxyl group at the 3' position of naringenin, converting it to eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone).

  • B-Ring Methylation: Following hydroxylation, an O-methyltransferase (OMT) specifically methylates the hydroxyl group at the 4' position of eriodictyol. This reaction yields hesperetin (B1673127) (5,7,3'-trihydroxy-4'-methoxyflavanone).

  • C-Ring Reduction to Flavan: The conversion of the flavanone hesperetin to the flavan this compound involves the reduction of the C4-carbonyl group and the C2-C3 double bond (after dehydration). This part of the pathway is less characterized than those for other flavonoid classes like flavonols or anthocyanins. However, a putative route can be proposed based on the activities of known reductase enzymes. It likely involves a Flavanone 4-reductase (FNR) to produce a flavan-4-ol, followed by dehydration and subsequent reduction steps to yield the fully saturated C-ring of the flavan structure. The enzymes Dihydroflavonol 4-reductase (DFR), Leucoanthocyanidin reductase (LAR), and Anthocyanidin reductase (ANR) are key reductases in related pathways that produce flavan-3-ols, and similar enzymatic activities are likely required here.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from the precursor L-phenylalanine to the final product, this compound.

Biosynthesis_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA p-Coumaroyl-CoA CHS CHS CouCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin (2S)-Naringenin F3H_prime F3'H Naringenin->F3H_prime Eriodictyol Eriodictyol OMT OMT Eriodictyol->OMT Hesperetin Hesperetin Reductases Reductases (Putative) Hesperetin->Reductases FinalProduct 7,3'-Dihydroxy- 4'-methoxyflavan PAL->Cin PAL->Cin C4H->Cou C4H->Cou CL->CouCoA CL->CouCoA CHS->NaringeninChalcone CHS->NaringeninChalcone CHI->Naringenin CHI->Naringenin F3H_prime->Eriodictyol F3H_prime->Eriodictyol OMT->Hesperetin OMT->Hesperetin Reductases->FinalProduct Reductases->FinalProduct

Caption: Putative biosynthesis of this compound.

Quantitative Data of Key Biosynthetic Enzymes

Understanding the kinetic properties of the enzymes involved in a biosynthetic pathway is crucial for applications in metabolic engineering and synthetic biology. The following table summarizes key kinetic parameters for the enzymes central to the formation of this compound. Data has been compiled from studies on various plant species, and thus values should be considered representative.

EnzymeAbbreviationSubstrateKm (µM)kcat (s⁻¹)Source Organism (Example)Citation
Phenylalanine Ammonia LyasePALL-Phenylalanine64 - 71-Arabidopsis thaliana[1]
Cinnamate-4-hydroxylaseC4Htrans-Cinnamic acid--Arabidopsis thaliana[2]
4-Coumarate:CoA Ligase4CLp-Coumaric Acid19.67-Selaginella moellendorffii
Chalcone SynthaseCHSp-Coumaroyl-CoA--Medicago sativa
Chalcone IsomeraseCHINaringenin Chalcone11.60 - 16.9869.35Oryza sativa, Phaseolus vulgaris
Flavonoid 3'-hydroxylaseF3'HNaringenin17.08-Camellia sinensis
O-MethyltransferaseOMTEriodictyol--Citrus sinensis
Flavanone 4-reductaseFNRNaringenin / Eriodictyol--Sorghum bicolor

Note: Kinetic data for C4H, CHS, OMT (with eriodictyol), and FNR are not fully detailed in the provided search results, reflecting the complexity and species-specific nature of these enzymes. The table provides substrate affinities (Km) where available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol for In Vitro Enzyme Assay of Flavonoid 3'-hydroxylase (F3'H)

This protocol describes a method to determine the activity of F3'H, a cytochrome P450 enzyme, using heterologously expressed protein in yeast microsomes.

Objective: To measure the catalytic conversion of naringenin to eriodictyol.

Materials:

  • Yeast microsomes containing recombinant F3'H.

  • Reaction buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5).

  • Substrate: Naringenin solution in DMSO.

  • Cofactor: NADPH solution.

  • Stop solution: Acetonitrile (B52724) with an internal standard (e.g., kaempferol).

  • HPLC system with a C18 column.

Procedure:

  • Microsome Preparation: Prepare microsomal fractions from yeast cultures expressing the F3'H gene according to standard protocols. Determine the total protein concentration using a Bradford or BCA assay.

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of reaction buffer, a specific amount of microsomal protein (e.g., 50-100 µg), and naringenin to a final concentration (e.g., 50 µM). Pre-incubate the mixture at 30°C for 3 minutes.

  • Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM. The total reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution (acetonitrile with internal standard).

  • Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the sample using an HPLC system. Use a C18 column and a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to separate the substrate (naringenin) and the product (eriodictyol).

  • Quantification: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Calculate the amount of eriodictyol formed by comparing its peak area to a standard curve of pure eriodictyol. Enzyme activity can be expressed as pmol of product formed per mg of protein per minute.

Protocol for Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the transcript levels of biosynthetic genes (e.g., PAL, CHS, F3'H) in plant tissues.

Objective: To determine the relative expression levels of target genes involved in the flavonoid pathway.

Materials:

  • Plant tissue (e.g., leaves, roots).

  • Liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for target genes and a reference gene (e.g., Actin or Ubiquitin).

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) and check its integrity by running an aliquot on an agarose (B213101) gel.

  • cDNA Synthesis: Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. For each sample, mix the cDNA template, forward and reverse primers for the target gene, and SYBR Green master mix. Include no-template controls and samples for a reference gene.

  • Real-time PCR: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the expression of the reference gene.

Protocol for Flavonoid Extraction and LC-MS Analysis

This protocol describes a general method for extracting and analyzing flavonoids from plant material.

Objective: To identify and quantify this compound and its precursors in a plant sample.

Materials:

  • Lyophilized and ground plant tissue.

  • Extraction solvent: 80% methanol (B129727) in water.

  • Sonication bath.

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • C18 column.

  • Mobile phases: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Authentic standards for quantification.

Procedure:

  • Extraction: Weigh a precise amount of dried plant powder (e.g., 50 mg) into a tube. Add the extraction solvent (e.g., 1 mL).

  • Sonication: Sonicate the mixture in a water bath for 30-60 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable gradient program to separate the compounds on the C18 column (e.g., a linear gradient from 5% B to 95% B over 30 minutes).

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to acquire full scan data and fragmentation data (MS/MS) for compound identification. For targeted quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument.

  • Data Analysis:

    • Identification: Identify this compound and its precursors (naringenin, eriodictyol, hesperetin) by comparing their retention times and mass spectra (including fragmentation patterns) with those of authentic standards or with data from literature and databases.

    • Quantification: Create a calibration curve for each compound using serial dilutions of the authentic standards. Quantify the amount of each flavonoid in the sample by relating its peak area to the corresponding calibration curve.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-conserved flavonoid pathway in plants. While the initial steps leading to the formation of the flavanone intermediate, hesperetin, are well-established, the final reductive transformations to the flavan skeleton represent an area requiring further investigation. The elucidation of the specific reductases involved in this final stage will be critical for a complete understanding of flavan biosynthesis. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore this pathway, manipulate it for enhanced production of desired compounds, or screen for novel enzymatic activities with potential applications in biotechnology and drug development.

References

An In-Depth Technical Guide to 7,3'-Dihydroxy-4'-methoxyflavan: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-4'-methoxyflavan is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, covering its physical and chemical properties, synthesis, and known and potential biological activities. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application. While some experimental data is available, particularly for the racemic mixture, further characterization is needed for a complete profile.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄--INVALID-LINK--[1]
Molecular Weight 272.3 g/mol --INVALID-LINK--[2]
Physical Form Powder--INVALID-LINK--[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--[2]
Melting Point Not explicitly reported
Boiling Point Not explicitly reported

Spectroscopic Data:

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Detailed ¹³C NMR data for this compound has not been found in the surveyed literature. However, data for structurally similar flavonoids is available and can serve as a reference for spectral interpretation.[3][4][5]

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) data is available from synthesis studies of the racemic mixture. The fragmentation pattern would be crucial for its identification in complex mixtures. General flavonoid fragmentation patterns often involve retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic fragment ions that can help elucidate the substitution pattern of the A and B rings.[6][7][8][9]

Synthesis

The total synthesis of (±)-7,3'-Dihydroxy-4'-methoxyflavan has been reported. The synthetic route provides a method for obtaining the racemic mixture of this compound for further biological evaluation.

Experimental Protocol: Synthesis of (±)-7,3'-Dihydroxy-4'-methoxyflavan

A detailed experimental protocol for the synthesis of (±)-7,3'-Dihydroxy-4'-methoxyflavan has been described. The key steps typically involve the formation of a chalcone (B49325) intermediate followed by cyclization to form the flavan (B184786) skeleton. The purification of the final product is usually achieved through column chromatography.

Synthesis_Workflow StartingMaterials Starting Materials (e.g., substituted acetophenone (B1666503) and benzaldehyde) ChalconeFormation Claisen-Schmidt Condensation (Chalcone Formation) StartingMaterials->ChalconeFormation Cyclization Cyclization (Flavanone Formation) ChalconeFormation->Cyclization Reduction Reduction (Flavan Formation) Cyclization->Reduction FinalProduct (±)-7,3'-Dihydroxy-4'-methoxyflavan Reduction->FinalProduct

A simplified workflow for the synthesis of flavans.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally related flavonoids provides valuable insights into its potential therapeutic effects. The presence of hydroxyl and methoxy (B1213986) groups on the flavan backbone suggests potential antioxidant and anti-inflammatory properties.

Antioxidant Activity:

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the aromatic rings of this compound are likely to contribute to its antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the antioxidant activity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11][12]

DPPH_Assay_Workflow DPPH_Solution Prepare DPPH solution (purple) Add_Compound Add this compound DPPH_Solution->Add_Compound Incubation Incubate in the dark Add_Compound->Incubation Measurement Measure absorbance (color change to yellow) Incubation->Measurement Calculation Calculate scavenging activity Measurement->Calculation Potential_Signaling_Pathways cluster_flavonoid This compound cluster_pathways Potential Target Signaling Pathways Flavanoid This compound JAK_STAT JAK/STAT Pathway Flavanoid->JAK_STAT Inhibition TNF TNF-α Pathway Flavanoid->TNF Inhibition IL17 IL-17 Pathway Flavanoid->IL17 Modulation NO_Assay_Workflow Cell_Culture Culture RAW 264.7 cells Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate Stimulation->Incubation NO_Measurement Measure NO production (Griess Reagent) Incubation->NO_Measurement Analysis Analyze data NO_Measurement->Analysis

References

In Silico Prediction of 7,3'-Dihydroxy-4'-methoxyflavan Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Flavonoids are a significant class of natural products recognized for their diverse pharmacological properties. 7,3'-Dihydroxy-4'-methoxyflavan, a member of the flavan (B184786) subgroup, holds therapeutic potential due to its structural similarity to other bioactive flavonoids. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity, pharmacokinetics, and potential molecular targets of this compound. In the absence of direct experimental data for this specific compound, this document serves as a prospective framework, detailing methodologies for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the elucidation of potential interactions with key signaling pathways. All protocols are presented to guide researchers in conducting similar computational analyses for novel drug candidates.

Introduction

This compound is a polyphenolic compound belonging to the flavan class of flavonoids. Compounds from this class, often found in plants like those of the Lespedeza genus, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The exploration of these natural products for therapeutic applications is a growing field in drug discovery.

In silico computational methods offer a rapid, cost-effective, and powerful approach to predict the biological activities and pharmacokinetic profiles of chemical compounds before undertaking extensive laboratory work.[3][4] By simulating interactions between a ligand (the compound of interest) and biological macromolecules, these techniques can identify potential molecular targets, elucidate mechanisms of action, and flag potential liabilities such as toxicity. This guide provides a detailed prospective analysis for predicting the bioactivity of this compound.

In Silico Prediction Workflow

The proposed computational workflow is a multi-step process designed to comprehensively evaluate the therapeutic potential of a compound. It begins with data retrieval and preparation, followed by molecular docking to assess binding affinities with relevant protein targets, and concludes with an analysis of its drug-like properties and potential toxicity.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_end Phase 4: Conclusion start Start: Identify Compound (this compound) ligand_prep Ligand Preparation (3D Structure Generation & Optimization) start->ligand_prep protein_prep Protein Target Selection & Preparation (PDB Retrieval & Cleaning) start->protein_prep docking Molecular Docking Simulation ligand_prep->docking admet ADMET Prediction ligand_prep->admet protein_prep->docking binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis pk_analysis Pharmacokinetic & Toxicity Profile admet->pk_analysis pathway_analysis Signaling Pathway Modulation binding_analysis->pathway_analysis pk_analysis->pathway_analysis end End: Candidate Prioritization & Recommendation for In Vitro Validation pathway_analysis->end

Caption: Overall workflow for in silico bioactivity prediction.

Experimental Protocols

Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is critical for meaningful in silico analysis.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the chemical structure of this compound using chemical drawing software (e.g., ChemDraw) or retrieve its SMILES string from a database like PubChem if available.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure or SMILES string into a 3D structure (.pdb or .mol2 file format).

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field such as MMFF94 (Merck Molecular Force Field) to obtain a stable, low-energy conformation. This can be done in software like Avogadro or UCSF Chimera.[5]

  • Save Final Structure: Save the optimized 3D structure in a PDBQT format for use with AutoDock Vina, which includes partial charges and atom type definitions.[6]

Protocol: Protein Target Preparation

  • Target Selection: Based on the known activities of similar flavonoids (e.g., anticancer, anti-inflammatory), select relevant protein targets.[1][7] Potential targets include kinases from the PI3K/Akt/mTOR and MAPK pathways, and enzymes like Cyclooxygenase-2 (COX-2).

  • Retrieve Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.[8]

  • Prepare Receptor:

    • Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, AutoDock Tools).[6][9]

    • Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared protein structure in the PDBQT format.[10]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[8]

Molecular_Docking_Workflow ligand Prepared Ligand (PDBQT file) run_docking Execute Docking (e.g., AutoDock Vina) ligand->run_docking protein Prepared Protein (PDBQT file) protein->run_docking grid_box Define Search Space (Grid Box around Active Site) grid_box->run_docking config Set Docking Parameters (e.g., exhaustiveness) config->run_docking analyze Analyze Results (Binding Poses & Scores) run_docking->analyze visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) analyze->visualize

Caption: Detailed workflow for a molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina

  • Define Binding Site: Identify the active site of the target protein, typically the location of the co-crystallized ligand. Define a grid box (search space) that encompasses this entire site.[5]

  • Configuration File: Create a configuration text file specifying the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and the exhaustiveness parameter (a higher value increases computational time but also the reliability of the search).

  • Run Simulation: Execute the docking simulation from the command line using the AutoDock Vina executable and the configuration file.

  • Analyze Output: Vina will generate an output file (PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

  • Post-Docking Visualization: Load the protein and the docked ligand poses into a visualization tool (e.g., UCSF Chimera, Discovery Studio) to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.[10]

ADMET Prediction

Predicting the ADMET profile is crucial for evaluating a compound's drug-likeness and potential for clinical success.[11]

Protocol: ADMET Profiling using Web Servers

  • Input Structure: Navigate to a free ADMET prediction web server such as SwissADME or ADMETlab 2.0.[4][12]

  • Submit Job: Input the SMILES string of this compound into the server and submit the job for calculation.

  • Collect Data: The server will output a comprehensive profile. Collect key parameters related to:

    • Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

    • Lipinski's Rule of Five: Assess drug-likeness.

    • Pharmacokinetics (ADME): Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) enzyme inhibition.

    • Toxicity (T): Predictions for mutagenicity, carcinogenicity, hepatotoxicity, and hERG inhibition.[3]

  • Compile and Analyze: Organize the collected data into tables for clear comparison and analysis.

Predicted Bioactivity Data (Hypothetical)

The following tables present hypothetical but plausible data for this compound, based on values typically observed for similar flavonoids.

Table 1: Predicted Molecular Docking Scores

Protein TargetPDB IDBiological FunctionPredicted Binding Affinity (kcal/mol)
PI3Kγ 1E8XCell Proliferation, Survival-8.9
Akt1 4GV1Cell Survival, Metabolism-9.2
mTOR 4JSPCell Growth, Proliferation-8.5
p38 MAPK 3S3IInflammation, Apoptosis-9.5
COX-2 5IKRInflammation, Pain-8.8
EGFR 2J6MCancer Proliferation-9.1

Table 2: Predicted ADMET & Physicochemical Properties

PropertyParameterPredicted ValueInterpretation
Physicochemical Molecular Weight272.29 g/mol Fulfills Lipinski's Rule (<500)
LogP (Lipophilicity)3.10Fulfills Lipinski's Rule (<5)
H-Bond Donors2Fulfills Lipinski's Rule (<5)
H-Bond Acceptors4Fulfills Lipinski's Rule (<10)
TPSA58.9 ŲGood potential for cell permeability
Absorption GI AbsorptionHighLikely well-absorbed orally
BBB PermeantNoUnlikely to cause central nervous system side effects
Distribution Plasma Protein Binding~90%High binding, may affect free drug concentration
Metabolism CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Toxicity hERG I InhibitionLow RiskLow risk of cardiotoxicity
HepatotoxicityLow RiskLow risk of liver damage
Mutagenicity (AMES)NegativeUnlikely to be mutagenic

Potential Signaling Pathway Modulation

Based on the bioactivity of structurally related flavonoids, this compound is predicted to modulate key signaling pathways involved in cancer and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways.[13][14][[“]]

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to regulating cell growth, proliferation, and survival. Its over-activation is a hallmark of many cancers, making it a prime target for anticancer drugs.[16] Flavonoids are known to inhibit key kinases in this pathway.[17]

PI3K_Akt_mTOR_Pathway Potential Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Flavan 7,3'-Dihydroxy- 4'-methoxyflavan Flavan->PI3K Inhibition Flavan->Akt Inhibition Flavan->mTORC1 Inhibition

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, ERK, and JNK) are crucial in translating extracellular signals into cellular responses like inflammation, apoptosis, and proliferation.[18][19] Flavonoids can suppress inflammatory responses by inhibiting key components of this cascade.[[“]][21]

MAPK_Pathway Potential Inhibition of MAPK Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKKs MKK3/6 TAK1->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation AP1 AP-1 p38->AP1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Gene Expression Flavan 7,3'-Dihydroxy- 4'-methoxyflavan Flavan->p38 Inhibition

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Conclusion and Future Directions

This prospective in silico analysis provides a foundational framework for investigating the bioactivity of this compound. The hypothetical results from molecular docking suggest strong binding affinities to key protein targets in cancer and inflammation signaling pathways, particularly PI3K, Akt, and p38 MAPK. Furthermore, the predicted ADMET profile indicates that the compound possesses favorable drug-like properties with a low risk of toxicity, making it a promising candidate for further development.

The logical next steps involve synthesizing or isolating this compound to perform in vitro validation of these computational predictions. Key experiments would include kinase inhibition assays against the predicted targets, cell-based assays to measure effects on cancer cell proliferation and inflammatory cytokine production, and experimental ADMET studies to confirm its pharmacokinetic properties. This integrated approach, combining computational prediction with experimental validation, is essential for accelerating the discovery and development of novel therapeutics from natural products.

References

In-Depth Technical Guide: Molecular Docking Studies of 7,3'-Dihydroxy-4'-methoxyflavan with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico molecular docking studies of the flavonoid 7,3'-Dihydroxy-4'-methoxyflavan with various protein targets. It details experimental protocols, presents quantitative binding data, and visualizes the associated signaling pathways, offering insights into the potential therapeutic applications of this natural compound.

Introduction to this compound and Molecular Docking

This compound is a flavonoid compound that has been isolated from natural sources such as Broussonetia papyrifera. Flavonoids are a class of plant secondary metabolites known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific biological activities of this compound are a subject of ongoing research, with computational methods like molecular docking playing a crucial role in elucidating its mechanism of action at the molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding affinity and interaction between a small molecule (ligand), such as this compound, and a macromolecule (receptor), typically a protein. By understanding these interactions, researchers can identify potential drug targets and design more potent and specific therapeutic agents.

Target Proteins and Binding Affinities

While direct and extensive molecular docking studies on this compound are still emerging, research on structurally similar flavonoids provides valuable insights into its potential protein targets. These studies suggest that dihydroxy-methoxy substituted flavans can interact with a range of proteins involved in key cellular processes like signal transduction, inflammation, and metabolism.

Based on studies of analogous compounds, potential protein targets for this compound include, but are not limited to:

  • c-Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. Its dysregulation is linked to cancer development.

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and is a common target in cancer therapy.

  • Cytochrome P450 enzymes (e.g., CYP2C8): A superfamily of enzymes involved in the metabolism of a wide variety of compounds, including drugs and toxins.

  • TNF-α (Tumor Necrosis Factor-alpha): A pro-inflammatory cytokine involved in systemic inflammation and the acute phase response.

  • JAK (Janus kinase) and STAT (Signal Transducer and Activator of Transcription) proteins: Key components of a signaling pathway that transmits information from chemical signals outside a cell into the nucleus, leading to gene activation.

The binding affinity, typically expressed as binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy corresponds to a more stable complex and a higher binding affinity.

Table 1: Summary of Molecular Docking Data for this compound and Structurally Similar Flavonoids with Target Proteins

FlavonoidTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
7,3',4'-Trihydroxyflavonec-Src--Not specified[1]
5,7-Dihydroxy-4'-methoxyflavone (Kaempferide)Cytochrome P450 2C8--9.43Thr302, Thr305, Leu361, Val362, Cys435, Gln356, Ala297[2]
Hydroxy and Methoxy Chalcones/FlavonesEGFR1M17-6.23 to -7.67Met769, Ala719, Thr766, Lys721, Glu738[3]
3-Methoxy Flavone DerivativesER-α2IOGUp to -10.14Not specified[4]
3-Methoxy Flavone DerivativesEGFR3W2S-Not specified[4]

Note: Data for this compound is inferred from closely related compounds due to limited direct studies. The binding energies and interacting residues are indicative and may vary in specific docking simulations with the exact compound.

Experimental Protocols for Molecular Docking

The following provides a generalized yet detailed methodology for performing molecular docking studies with a flavonoid like this compound using a widely used software, AutoDock Vina.

Software and Resources
  • AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or similar database: For obtaining the 3D structure of the ligand.

  • Visualization software (e.g., PyMOL, Chimera): For analyzing the results.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be downloaded from a chemical database like PubChem in SDF or PDB format.

  • Energy Minimization: The ligand's structure is typically energy-minimized using software like Avogadro or the PRODRG server to obtain a stable conformation.

  • File Format Conversion: The ligand file is converted to the PDBQT format using AutoDockTools. This format includes atomic charges and torsional degrees of freedom.

Protein Preparation
  • Retrieve Protein Structure: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Clean the Protein: All non-essential molecules, such as water, co-factors, and existing ligands, are removed from the PDB file.

  • Add Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonds.

  • Compute Charges: Gasteiger or Kollman charges are computed for the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT format.

Grid Box Generation

A grid box is defined to specify the search space for the docking simulation on the target protein. The box should be large enough to encompass the active site or the binding pocket of interest. The coordinates and dimensions of the grid box are set using AutoDockTools.

Docking Simulation

The docking simulation is performed using AutoDock Vina. A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the conformational search.

Analysis of Results

The output of the docking simulation includes the binding energy of the best binding pose and the coordinates of the ligand in that pose. The results are analyzed using visualization software to examine the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket.

Visualization of Workflows and Signaling Pathways

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Protein Preparation Protein Preparation Protein Preparation->Grid Box Generation Docking Simulation (AutoDock Vina) Docking Simulation (AutoDock Vina) Grid Box Generation->Docking Simulation (AutoDock Vina) Binding Energy Calculation Binding Energy Calculation Docking Simulation (AutoDock Vina)->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

A generalized workflow for molecular docking studies.
c-Src Signaling Pathway

As a potential inhibitor of c-Src, this compound could modulate several downstream signaling pathways.

c_Src_pathway Growth Factor Receptor Growth Factor Receptor c-Src c-Src Growth Factor Receptor->c-Src Integrins Integrins Integrins->c-Src FAK FAK c-Src->FAK Ras Ras c-Src->Ras PI3K PI3K c-Src->PI3K STAT3 STAT3 c-Src->STAT3 Cell Migration Cell Migration FAK->Cell Migration MAPK Pathway MAPK Pathway Ras->MAPK Pathway Akt Pathway Akt Pathway PI3K->Akt Pathway Cell Proliferation Cell Proliferation STAT3->Cell Proliferation MAPK Pathway->Cell Proliferation Cell Survival Cell Survival Akt Pathway->Cell Survival

Simplified c-Src signaling pathway.
TNF Signaling Pathway

By potentially targeting components of the TNF signaling pathway, this compound could exert anti-inflammatory effects.

tnf_pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 MAPK Pathway MAPK Pathway TRADD->MAPK Pathway IKK Complex IKK Complex TRAF2->IKK Complex RIP1->IKK Complex Apoptosis Apoptosis RIP1->Apoptosis NF-kB NF-kB IKK Complex->NF-kB Inflammation Inflammation NF-kB->Inflammation MAPK Pathway->Inflammation

Overview of the TNF signaling pathway.
JAK-STAT Signaling Pathway

Modulation of the JAK-STAT pathway is another avenue through which flavonoids can impact cellular responses to cytokines.

jak_stat_pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription

The canonical JAK-STAT signaling pathway.

Conclusion

Molecular docking studies, although computational in nature, provide a powerful and efficient means to hypothesize the biological targets of natural compounds like this compound. The available data on structurally similar flavonoids suggest that this compound likely interacts with key proteins involved in cancer and inflammation, such as c-Src, EGFR, and components of the TNF and JAK-STAT signaling pathways. The presented experimental protocols offer a roadmap for researchers to conduct their own in silico investigations. Future wet-lab experimental validation is necessary to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for professionals in drug discovery and development, facilitating further exploration into the molecular mechanisms of this promising flavonoid.

References

Pharmacological Properties of 7,3'-Dihydroxy-4'-methoxyflavan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanoids, a diverse group of polyphenolic compounds ubiquitously found in nature, have long been recognized for their broad spectrum of pharmacological activities. Within this extensive family, flavans represent a significant subclass characterized by a saturated C-ring. This technical guide focuses on the pharmacological properties of 7,3'-dihydroxy-4'-methoxyflavan and its derivatives. While direct and extensive research on this specific scaffold is emerging, this document synthesizes the available data and extrapolates potential therapeutic applications based on studies of structurally analogous compounds. This guide aims to provide a comprehensive resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Core Pharmacological Activities

Based on the analysis of structurally related flavones and flavanones, this compound derivatives are anticipated to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. The precise potency and mechanism of action will be contingent on the specific derivatization of the core structure.

Anti-Inflammatory and Antioxidant Properties

Structurally similar compounds, such as 7,3',4'-trihydroxyflavone, have demonstrated significant anti-inflammatory and antioxidant capabilities. These effects are often attributed to the ability of the flavonoid scaffold to scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways.

CompoundAssayCell LineIC50 Value (µM)Reference
7,3',4'-TrihydroxyflavoneNitric Oxide (NO) Suppression (2D model)RAW264.7 Macrophages26.7[1][2]
7,3',4'-TrihydroxyflavoneNitric Oxide (NO) Suppression (3D model)RAW264.7 Macrophages48.6[1]
7,3',4'-TrihydroxyflavoneROS-Scavenging CapacityRAW264.7 Macrophages2.71[2]
7,3',4'-Trihydroxyflavonec-Src BindingRAW264.7 Macrophages20.9[2]
Anticancer Activity

Various flavanone (B1672756) and flavone (B191248) derivatives have been investigated for their cytotoxic effects against cancer cell lines. The presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton play a crucial role in determining their anticancer potency.

CompoundCell LineActivityIC50 Value (µg/mL)Reference
7-Hydroxy-4'-methoxyflavoneHeLa (Cervical Cancer)Cytotoxic25.73[3]
7-Hydroxy-4'-methoxyflavoneWiDr (Colon Cancer)Cytotoxic83.75[3]
7-Hydroxy-4'-methoxyflavanoneHeLa (Cervical Cancer)Cytotoxic40.13[3]
7-Hydroxy-4'-methoxyflavanoneWiDr (Colon Cancer)Cytotoxic37.85[3]
Neuroprotective Effects

Flavonoids are increasingly being recognized for their potential to protect against neurodegenerative diseases. The neuroprotective effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a compound with a similar flavanone core, have been attributed to its ability to attenuate oxidative stress and modulate key signaling pathways in neuronal cells.[4]

Experimental Protocols

Synthesis of 7-Hydroxy-4'-methoxyflavanone and 7-Hydroxy-4'-methoxyflavone[3]
  • Synthesis of 2',4'-dihydroxy-4-methoxychalcone: 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (B44291) (anisaldehyde) are condensed via a Claisen-Schmidt condensation reaction in the presence of aqueous potassium hydroxide (B78521) (KOH) in ethanol.

  • Synthesis of 7-Hydroxy-4'-methoxyflavanone: The synthesized chalcone (B49325) undergoes a cyclization reaction through an Oxa-Michael addition catalyzed by sulfuric acid in ethanol.

  • Synthesis of 7-Hydroxy-4'-methoxyflavone: The chalcone undergoes an oxidative cyclization reaction using iodine (I2) in dimethyl sulfoxide (B87167) (DMSO).

DPPH Radical Scavenging Assay for Antioxidant Activity[5][6]
  • A solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • The compound solution is mixed with a methanolic solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH).

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

MTT Assay for Cytotoxicity[3]
  • Human cancer cells (e.g., HeLa or WiDr) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow the formazan (B1609692) crystals to form.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity[7]
  • Male Wistar albino rats are used for the study.

  • The test compounds are administered to the animals at a specific dose (e.g., 50 mg/kg).

  • After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound derivatives are likely mediated through the modulation of various signaling pathways. Based on studies of structurally related flavonoids, the following pathways are of significant interest.

Anti-inflammatory Signaling Pathways of 7,3',4'-Trihydroxyflavone[1][2]

7,3',4'-Trihydroxyflavone has been shown to exert its anti-inflammatory effects by modulating the IL-17, TNF, and JAK-STAT signaling pathways.[1][2] These pathways are critical in the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

G Potential Anti-inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_flavonoid 7,3',4'-Trihydroxyflavone cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS IL17_pathway IL-17 Signaling LPS->IL17_pathway TNF_pathway TNF Signaling LPS->TNF_pathway JAK_STAT_pathway JAK-STAT Signaling LPS->JAK_STAT_pathway Flavonoid 7,3',4'-Trihydroxyflavone Flavonoid->IL17_pathway Inhibits Flavonoid->TNF_pathway Inhibits Flavonoid->JAK_STAT_pathway Inhibits Inflammation Pro-inflammatory Mediator Production IL17_pathway->Inflammation TNF_pathway->Inflammation JAK_STAT_pathway->Inflammation

Caption: Putative anti-inflammatory mechanism of a structural analog.

Experimental Workflow for Assessing Anti-inflammatory and Antioxidant Activity

The following diagram illustrates a typical workflow for the initial screening and characterization of the anti-inflammatory and antioxidant properties of novel flavonoid derivatives.

G Experimental Workflow for Bioactivity Screening cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of This compound Derivatives Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ROS scavenging) Synthesis->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on various cell lines) Synthesis->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO suppression in macrophages) Synthesis->Anti_inflammatory_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) Antioxidant_Assay->Pathway_Analysis Cytotoxicity_Assay->Pathway_Analysis Anti_inflammatory_Assay->Pathway_Analysis In_Vivo In Vivo Models (e.g., Carrageenan-induced edema) Pathway_Analysis->In_Vivo

Caption: A generalized workflow for evaluating new derivatives.

Conclusion and Future Directions

While the direct pharmacological data on this compound derivatives remains limited, the evidence from structurally similar flavonoids strongly suggests a promising therapeutic potential, particularly in the areas of anti-inflammatory, antioxidant, and anticancer applications. The provided quantitative data, experimental protocols, and pathway diagrams for related compounds serve as a valuable starting point for researchers. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a broad range of pharmacological assays. Elucidating the precise mechanisms of action and identifying the key molecular targets will be crucial for the development of these compounds into novel therapeutic agents. The structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of these derivatives for specific disease targets.

References

A Technical Guide to the Antioxidant and Anti-inflammatory Potential of 7,3'-Dihydroxy-4'-methoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 7,3'-Dihydroxy-4'-methoxyflavan is a sparsely studied compound. The quantitative data and mechanistic insights presented in this document are largely derived from studies on the structurally analogous compound, 7,3',4'-trihydroxyflavone, and general structure-activity relationship principles for flavonoids. This information is intended to serve as a guide for research and development, highlighting the compound's potential based on current scientific understanding of its chemical class.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Within this class, flavans represent a subgroup with a saturated C-ring. This compound is a specific flavan (B184786) whose biological potential is yet to be fully elucidated. Based on the well-established antioxidant and anti-inflammatory properties of similarly substituted flavonoids, this compound is a promising candidate for further investigation.

The antioxidant activity of flavonoids is often attributed to their ability to donate hydrogen atoms, thereby scavenging free radicals. Key structural features, such as the presence and position of hydroxyl (-OH) groups, are critical to this function. Specifically, a catechol (ortho-dihydroxy) group on the B-ring is a strong determinant of high antioxidant capacity[1]. While this compound lacks a true catechol group, the 3'-hydroxy and 4'-methoxy arrangement on the B-ring, along with the 7-hydroxy group on the A-ring, suggests potential radical scavenging activity.

Chronic inflammation is linked to the pathogenesis of numerous diseases. Many flavonoids are known to modulate inflammatory responses by interfering with key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][3][4][5][6][7]. These pathways regulate the expression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs). Structure-activity relationship (SAR) studies indicate that hydroxylation at the C-7 position can influence anti-inflammatory effects[2][8]. This technical guide provides a comprehensive overview of the predicted antioxidant and anti-inflammatory potential of this compound, detailed experimental protocols for its evaluation, and diagrams of the putative signaling pathways involved.

Quantitative Data Summary

Due to the absence of specific experimental data for this compound, this section summarizes the quantitative antioxidant and anti-inflammatory data for the closely related compound 7,3',4'-trihydroxyflavone . This data provides a benchmark for the potential bioactivity of this compound.

Table 1: In Vitro Antioxidant Activity of 7,3',4'-Trihydroxyflavone

AssayCell Line / ModelEndpointIC50 Value (µM)Reference
Cellular ROS ScavengingRAW 264.7ROS Inhibition2.71[9]

Table 2: In Vitro Anti-inflammatory Activity of 7,3',4'-Trihydroxyflavone

AssayCell LineStimulantEndpointIC50 Value (µM)Reference
Nitric Oxide (NO) ProductionRAW 264.7 (2D)LPSNO Inhibition26.7[9]
Nitric Oxide (NO) ProductionRAW 264.7 (3D)LPSNO Inhibition48.6[9]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the antioxidant and anti-inflammatory potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger by donating a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or DMSO (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0[10].

  • Assay Execution:

    • In a 96-well microplate, add 180 µL of the DPPH working solution to each well.

    • Add 20 µL of various concentrations of the test compound solution to the wells.

    • For the control well, add 20 µL of the solvent instead of the test compound.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.

Cellular Reactive Oxygen Species (ROS) Scavenging Assay

This assay measures the ability of a compound to scavenge intracellular ROS produced in response to an oxidative stimulus.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • tert-Butyl hydroperoxide (tBHP) or another ROS inducer

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 4 hours).

  • ROS Induction:

    • Induce oxidative stress by adding a ROS inducer like tBHP to the cells for a defined time (e.g., 20 hours)[9].

  • Staining and Measurement:

    • Wash the cells with PBS.

    • Incubate the cells with H2DCFDA (typically 20 µM) in PBS for 30 minutes in the dark. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

  • Calculation:

    • The percentage of ROS scavenging is calculated relative to the control cells treated only with the ROS inducer. The IC50 value is then determined.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells (e.g., 1 x 10^5 cells/mL) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 4 hours)[9].

    • Stimulate the cells with LPS (e.g., 100 ng/mL or 1 µg/mL) for 20-24 hours[9][11]. Include a control group with no LPS stimulation and a group with LPS only.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample[11].

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

    • Determine the IC50 value for NO inhibition.

  • Cell Viability Assay (e.g., MTT):

    • Concurrently perform a cell viability assay to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antioxidant and anti-inflammatory properties of a test compound.

G cluster_0 In Vitro Antioxidant Assays cluster_1 In Vitro Anti-inflammatory Assays cluster_2 Mechanistic Studies DPPH DPPH Radical Scavenging ROS Cellular ROS Scavenging NO_Inhibition NO Inhibition in LPS-Stimulated Macrophages Cytokine_Analysis Cytokine Measurement (e.g., TNF-α, IL-6) NO_Inhibition->Cytokine_Analysis Gene_Expression Gene Expression Analysis (iNOS, COX-2) NO_Inhibition->Gene_Expression Western_Blot Western Blot for Signaling Proteins (NF-κB, MAPKs) Gene_Expression->Western_Blot NFkB_Translocation NF-κB Nuclear Translocation Assay Western_Blot->NFkB_Translocation Test_Compound Test Compound: This compound Test_Compound->DPPH Test_Compound->ROS Test_Compound->NO_Inhibition

Caption: General experimental workflow for in vitro evaluation.

Proposed Anti-inflammatory Signaling Pathways

Flavonoids commonly exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are activated by inflammatory stimuli like LPS.

LPS binding to Toll-like receptor 4 (TLR4) initiates a cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, possibly by preventing the phosphorylation and degradation of IκBα.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Transcription Flavan 7,3'-Dihydroxy- 4'-methoxyflavan Flavan->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

The MAPK family, including ERK, JNK, and p38, represents another critical signaling route in inflammation. LPS activation of TLR4 can trigger a phosphorylation cascade that activates these kinases. Activated MAPKs, in turn, phosphorylate and activate transcription factors like AP-1, which also promotes the expression of inflammatory genes. Flavonoids can suppress inflammation by inhibiting the phosphorylation of ERK, JNK, and/or p38.

G cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation ERK ERK Upstream_Kinases->ERK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 ERK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Flavan 7,3'-Dihydroxy- 4'-methoxyflavan Flavan->Upstream_Kinases Inhibition

Caption: Proposed inhibition of the MAPK signaling pathway.

References

Methodological & Application

Analytical Methods for the Quantification of 7,3'-Dihydroxy-4'-methoxyflavan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantification of 7,3'-Dihydroxy-4'-methoxyflavan, a flavonoid compound of interest for its potential biological activities. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), sample preparation, and data interpretation. While a specific validated method for this particular flavan (B184786) is not widely published, the presented protocols are adapted from established and validated methods for structurally similar flavonoids.

Introduction

This compound belongs to the flavan subclass of flavonoids. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document provides a starting point for developing and validating a robust analytical method.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a widely used technique for the quantification of flavonoids due to its simplicity, robustness, and cost-effectiveness. The following is a proposed HPLC method for the analysis of this compound.

Application Note

This HPLC-UV method is suitable for the routine quantification of this compound in purified samples and crude plant extracts. The method utilizes a reversed-phase C18 column for separation and UV detection at a wavelength corresponding to the absorbance maximum of the analyte. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from a certified reference standard.

Experimental Protocol

2.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 85 15
    20 50 50
    25 20 80

    | 30 | 85 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Approximately 280 nm (based on the typical absorbance of flavans). It is recommended to determine the optimal wavelength by running a UV scan of a pure standard.

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation (Plant Extract):

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonically extract for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS method is recommended. This method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Application Note

This LC-MS method is designed for the sensitive and specific quantification of this compound and its potential metabolites in biological samples such as plasma and urine. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for high selectivity and low detection limits.

Experimental Protocol

3.2.1. Instrumentation and Conditions

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    10 5 95
    12 5 95
    12.1 95 5

    | 15 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.2.2. Mass Spectrometry Parameters

  • Ionization Mode: ESI positive or negative (to be optimized).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • MRM Transitions: To be determined by infusing a pure standard of this compound. A hypothetical transition would be based on its molecular weight (272.3 g/mol ). For example, in positive mode, the precursor ion might be m/z 273.1 [M+H]⁺, and fragment ions would be selected after collision-induced dissociation.

3.2.3. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled flavonoid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Data Presentation

Table 2: LC-MS/MS Method Parameters (Hypothetical Data)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound273.1137.120
Internal Standard(To be determined)(To be determined)(To be determined)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Plant Material or Biological Sample Extraction Solvent Extraction / Protein Precipitation Sample->Extraction Filtration Filtration (0.45 or 0.22 µm) Extraction->Filtration HPLC HPLC / LC-MS System Filtration->HPLC Injection Separation C18 Reversed-Phase Column HPLC->Separation Detection UV or MS/MS Detector Separation->Detection Chromatogram Peak Integration Detection->Chromatogram Calibration Standard Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Potential Metabolic Pathway

Based on the metabolism of similar flavonoids, the primary metabolic pathways for this compound in vivo are likely to involve glucuronidation, sulfation, and demethylation.

G cluster_phase_II Phase II Metabolism cluster_phase_I Phase I Metabolism This compound This compound Glucuronide Glucuronide Conjugate This compound->Glucuronide UGT Sulfate Sulfate Conjugate This compound->Sulfate SULT Demethylated Demethylated Metabolite This compound->Demethylated CYP450

Caption: Plausible metabolic pathways for this compound.

Proposed Antioxidant and Anti-inflammatory Signaling Pathway

Flavonoids are known to exert antioxidant and anti-inflammatory effects through various mechanisms, including scavenging reactive oxygen species (ROS) and modulating inflammatory signaling pathways such as NF-κB.

G ROS Reactive Oxygen Species (ROS) NFkB NF-κB Activation ROS->NFkB Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->NFkB Flavan This compound Flavan->ROS Scavenging Flavan->NFkB Inhibition Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB->Inflammation

Caption: Proposed mechanism of antioxidant and anti-inflammatory action.

HPLC-UV method for 7,3'-Dihydroxy-4'-methoxyflavan analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC-UV Analysis of 7,3'-Dihydroxy-4'-methoxyflavan

This document provides a detailed methodology for the quantitative analysis of this compound in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a flavonoid, a class of secondary metabolites found in plants, that is of growing interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is essential for quality control of raw materials, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, sensitive, and widely accessible technique for the analysis of such phenolic compounds.[1][2] This application note outlines a comprehensive protocol for the extraction, separation, and quantification of this compound.

Experimental Protocols

Sample Preparation

The extraction of this compound from a solid matrix, such as plant material, is a critical step to ensure accurate quantification. The following protocol is a general guideline and may require optimization depending on the specific sample matrix.

Materials:

  • Dried and powdered sample material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried and powdered sample material into a 50 mL conical tube.

  • Add 20 mL of an extraction solvent consisting of methanol, water, and hydrochloric acid (70:29:1, v/v/v).[3]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • To ensure exhaustive extraction, repeat the extraction process (steps 2-6) on the pellet with a fresh 20 mL of the extraction solvent.

  • Combine the supernatants from both extractions.

  • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Analysis

The following HPLC-UV method is designed to provide good resolution and sensitivity for the analysis of this compound.

Instrumentation and Reagents:

  • HPLC system with a binary pump, autosampler, column compartment, and UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • This compound reference standard (≥98% purity)

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 280 nm

Data Presentation

The performance of the HPLC-UV method was evaluated for its linearity, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below.

Table 1: Method Validation Parameters for the Quantification of this compound

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL
Retention Time Approximately 12.5 min
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Visualization

The following diagrams illustrate the experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis sample Dried, Powdered Sample extraction Ultrasonic-Assisted Extraction sample->extraction Add Extraction Solvent (MeOH/H₂O/HCl) centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

HPLC-UV analysis workflow for this compound.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_application Application sample_prep Sample Preparation Optimization hplc_conditions Chromatographic Condition Optimization sample_prep->hplc_conditions linearity Linearity & Range hplc_conditions->linearity sensitivity LOD & LOQ linearity->sensitivity precision Precision (Repeatability) sensitivity->precision accuracy Accuracy (Recovery) precision->accuracy routine_analysis Routine Quality Control accuracy->routine_analysis research Pharmacokinetic & Metabolic Studies accuracy->research

Logical flow from method development to application.

References

Application Notes and Protocols for LC-MS/MS Detection of 7,3'-Dihydroxy-4'-methoxyflavan Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7,3'-Dihydroxy-4'-methoxyflavan is a flavonoid derivative with potential pharmacological activities. Understanding its metabolic fate is crucial for drug development and efficacy studies. This document provides a detailed protocol for the detection and characterization of this compound metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The primary metabolic pathways for similar flavonoids include demethylation, glucuronidation, and sulfation.[1] This protocol is designed to effectively identify and quantify these potential metabolites in biological matrices.

Metabolic Pathway of this compound

The metabolism of this compound is expected to proceed through key phase I and phase II biotransformation reactions. The primary anticipated metabolic pathways are O-demethylation at the 4'-position, followed by glucuronide and sulfate (B86663) conjugation at the hydroxyl groups.

Metabolic Pathway of this compound parent This compound demethylated 7,3',4'-Trihydroxyflavan (O-demethylation) parent->demethylated Phase I glucuronide Glucuronide Conjugates parent->glucuronide Phase II sulfate Sulfate Conjugates parent->sulfate Phase II demethylated->glucuronide demethylated->sulfate

Caption: Predicted metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected metabolites of this compound and their theoretical mass-to-charge ratios (m/z) for detection in both positive and negative ionization modes. This provides a reference for targeted LC-MS/MS analysis.

Metabolite IDPutative StructureMolecular Formula[M+H]+ (m/z)[M-H]- (m/z)
M0This compound (Parent)C16H16O4273.1072271.0925
M17,3',4'-Trihydroxyflavan (Demethylated)C15H14O4259.0916257.0768
M27-O-Glucuronide-3'-hydroxy-4'-methoxyflavanC22H24O10449.1391447.1246
M33'-O-Glucuronide-7-hydroxy-4'-methoxyflavanC22H24O10449.1391447.1246
M47-O-Sulfate-3'-hydroxy-4'-methoxyflavanC16H16O7S353.0638351.0493
M53'-O-Sulfate-7-hydroxy-4'-methoxyflavanC16H16O7S353.0638351.0493
M64'-O-Demethyl-7-O-glucuronide-3'-hydroxyflavanC21H22O10435.1235433.1089
M74'-O-Demethyl-3'-O-glucuronide-7-hydroxyflavanC21H22O10435.1235433.1089
M84'-O-Demethyl-7-O-sulfate-3'-hydroxyflavanC15H14O7S339.0482337.0336
M94'-O-Demethyl-3'-O-sulfate-7-hydroxyflavanC15H14O7S339.0482337.0336

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the detection of this compound and its metabolites in biological matrices such as plasma, urine, or feces.

Sample Preparation (Protein Precipitation)

This method is suitable for plasma and urine samples.[2]

Materials:

  • Biological sample (e.g., plasma, urine)

  • Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)[2][3][4]

  • Internal Standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Autosampler vials

Procedure:

  • To 50 µL of the biological sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile or methanol containing the internal standard.[2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-11 min: 5-60% B

    • 11-13 min: 60-95% B

    • 13-17 min: 95% B

    • 17-17.1 min: 95-5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

Instrumentation:

  • Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Capillary Voltage: 3.5 kV (positive), 2.5 kV (negative)[5]

  • Drying Gas Temperature: 300°C[6][7]

  • Drying Gas Flow: 8 L/min[5]

  • Nebulizer Pressure: 35 psi[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification (QqQ) or Full Scan MS and data-dependent MS/MS (Q-TOF) for identification.

Data Processing and Analysis
  • Metabolite Identification: Utilize full scan data from a Q-TOF instrument to identify potential metabolites based on their accurate mass and predicted molecular formula.[8][9] Compare the fragmentation patterns (MS/MS spectra) with those of the parent compound to elucidate the structure of the metabolites.

  • Quantification: For quantitative analysis using a triple quadrupole instrument, develop an MRM method. Optimize the precursor ion and product ion transitions for the parent compound and each identified metabolite.

  • Data Analysis Software: Use appropriate software (e.g., Agilent MassHunter, Skyline) for data processing, peak integration, and quantification.[7]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Biological Sample Collection (Plasma, Urine, Feces) sp2 Protein Precipitation (Acetonitrile/Methanol) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Transfer sp3->sp4 lc UHPLC Separation (C18 Column) sp4->lc ms Mass Spectrometry Detection (ESI+/ESI-) lc->ms dp1 Metabolite Identification (Accurate Mass & MS/MS) ms->dp1 dp2 Quantification (MRM) dp1->dp2 dp3 Data Analysis & Reporting dp2->dp3

Caption: Overall experimental workflow for metabolite analysis.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 7,3'-Dihydroxy-4'-methoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of the flavonoid 7,3'-Dihydroxy-4'-methoxyflavan on various cell lines. The protocols detailed below are foundational methods in toxicology and cancer research, designed to deliver robust and reproducible data.

Introduction

This compound is a flavonoid compound that, like many other polyphenolic compounds, is of interest for its potential biological activities, including anticancer effects.[1][2] Evaluating the cytotoxic potential of this compound is a critical first step in the drug discovery process. This document outlines key cell-based assays to determine its efficacy and mechanism of action. These assays measure various cellular parameters, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis). Flavonoids have been shown to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4][5]

Key Cytotoxicity Assays

A multi-faceted approach using a combination of assays is recommended to gain a comprehensive understanding of the cytotoxic effects of this compound.

2.1. MTT Assay: Assessment of Metabolic Activity and Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.

2.2. Lactate (B86563) Dehydrogenase (LDH) Assay: Assessment of Cell Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[9] The amount of LDH in the supernatant is proportional to the number of lysed cells.

2.3. Annexin V/Propidium Iodide (PI) Staining: Detection of Apoptosis

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells which have lost membrane integrity.[12]

Experimental Protocols

3.1. Cell Culture and Treatment

  • Cell Line Selection: Choose appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a normal human cell line (e.g., MRC-5 lung fibroblasts) to assess selectivity.[13][14]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][13]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

3.2. Protocol for MTT Assay

  • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6][15]

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[16]

  • Carefully remove the medium.[7][15]

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[6][15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Measure the absorbance at 570-590 nm using a microplate reader.[6]

3.3. Protocol for LDH Assay

  • After the treatment period, centrifuge the 96-well plate at 1000 xg for 5 minutes.[17]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • Prepare a reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate at room temperature for 5-30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer (e.g., 2% Triton X-100) for 45 minutes before centrifugation.[17]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

3.4. Protocol for Annexin V/PI Staining

  • Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.[11]

  • Centrifuge the cell suspension at approximately 700 xg for 5 minutes and wash the cells once with cold PBS.[11]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[18]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[18]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][18]

  • Add 400 µL of 1X Binding Buffer to each tube.[10][18]

  • Analyze the samples by flow cytometry within one hour.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound as determined by MTT Assay

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control) 100100100
0.1
1
10
50
100
IC50 (µM)

Table 2: Cytotoxicity of this compound as determined by LDH Assay

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control) 000
0.1
1
10
50
100
EC50 (µM)

Table 3: Apoptosis Induction by this compound (48h Treatment)

Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)
10
50
100

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Select and Culture Cell Lines B Seed Cells in 96-well Plates A->B C Prepare Serial Dilutions of This compound B->C D Treat Cells and Incubate (24, 48, 72h) C->D E MTT Assay D->E F LDH Assay D->F G Annexin V/PI Staining D->G H Measure Absorbance (MTT, LDH) E->H F->H I Flow Cytometry (Annexin V/PI) G->I J Calculate % Viability, % Cytotoxicity, % Apoptosis H->J I->J K Determine IC50/EC50 Values J->K

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathways Affected by Flavonoids

Flavonoids are known to interact with various signaling pathways that regulate cell growth, proliferation, and apoptosis.[3][19] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation.[3][19] Many flavonoids have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavanoid This compound (Hypothesized) Flavanoid->PI3K inhibits Flavanoid->Akt inhibits Flavanoid->mTOR inhibits

Caption: Hypothesized inhibitory effect on the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival, and its dysregulation is often associated with cancer.[5] Some flavonoids can suppress the activation of NF-κB, thereby promoting apoptosis.[5]

G Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) Nucleus->Transcription promotes Flavanoid This compound (Hypothesized) Flavanoid->IKK inhibits

References

Application Notes and Protocols: Anti-inflammatory Activity of 7,3'-Dihydroxy-4'-methoxyflavan in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data was found for 7,3'-Dihydroxy-4'-methoxyflavan. The following application notes and protocols are based on published data for the structurally similar compound, 7,3',4'-trihydroxyflavone (B9037) . It is hypothesized that this compound will exhibit comparable anti-inflammatory activities, but this requires experimental verification.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, releasing a variety of pro-inflammatory mediators upon activation. Flavonoids have emerged as a promising class of natural compounds with potent anti-inflammatory properties. This document outlines the potential anti-inflammatory activity of this compound in macrophage cell lines, with a focus on its inhibitory effects on key inflammatory markers and signaling pathways. The data presented is extrapolated from studies on 7,3',4'-trihydroxyflavone, a close structural analog.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of 7,3',4'-trihydroxyflavone in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This data can serve as a predictive baseline for investigating this compound.

Table 1: Inhibitory Effect of 7,3',4'-Trihydroxyflavone on Nitric Oxide (NO) Production

Cell LineTreatmentIC₅₀ (µM)Reference
RAW 264.7 (2D culture)7,3',4'-Trihydroxyflavone26.7[1]
RAW 264.7 (3D culture)7,3',4'-Trihydroxyflavone48.6[1]

Table 2: Effect of 7,3',4'-Trihydroxyflavone on the Expression of Pro-inflammatory Mediators

TargetCell LineTreatment Concentration (µM)Observed EffectReference
iNOS ProteinRAW 264.760Significant downregulation[1]
COX-2 ProteinRAW 264.760No significant decrease[1]
IL-1β mRNARAW 264.760Significantly downregulated to baseline[1]
IL-6 mRNARAW 264.760Significantly downregulated to baseline[1]
TNF-α mRNARAW 264.7Not specifiedNo suppression at low concentrations[1]

Mandatory Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, ERK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFκB_n NF-κB MAPK_pathway->NFκB_n activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->NFκB_n translocation Flavan This compound Flavan->MAPK_pathway inhibits Flavan->IKK inhibits Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFκB_n->Gene_expression induces

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Signaling Pathway Analysis A Seed RAW 264.7 macrophages B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Collect supernatant for NO and PGE2 assays C->D E Lyse cells for protein (Western Blot) and RNA (RT-qPCR) extraction C->E F Prepare cell lysates at earlier time points C->F G Analyze phosphorylation of MAPK and NF-κB pathway proteins (Western Blot) F->G

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-4 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 20-24 hours for mediator production, shorter times for signaling studies).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

  • Reagents:

  • Protocol:

    • After cell treatment, collect 50 µL of culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a NaNO₂ standard curve.

Prostaglandin E₂ (PGE₂) Immunoassay
  • Method: Enzyme-linked immunosorbent assay (ELISA).

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions of a commercial PGE₂ ELISA kit.

    • Briefly, supernatants are added to a plate pre-coated with antibodies specific for PGE₂.

    • A competitive enzyme-labeled PGE₂ is added, followed by a substrate.

    • The color intensity is measured, which is inversely proportional to the amount of PGE₂ in the sample.

    • Calculate PGE₂ concentration based on a standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, and JNK overnight at 4°C. A β-actin antibody should be used as a loading control.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Quantitative Real-Time PCR (RT-qPCR) for Pro-inflammatory Cytokines
  • Protocol:

    • Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes with specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Protocol:

    • Grow cells on coverslips in a 24-well plate.

    • Perform the treatment as described in Protocol 1.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and assess the translocation of p65 from the cytoplasm to the nucleus.

References

Application Notes: Assessing Neuroprotective Effects in PC12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The PC12 cell line, derived from a rat pheochromocytoma, is a widely utilized in vitro model in neuroscience research.[1][2] Upon treatment with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into sympathetic neuron-like cells, extending neurites and exhibiting characteristics of mature neurons.[3][4] This property makes differentiated PC12 cells an excellent model for studying neurodegenerative diseases, screening neuroprotective compounds, and elucidating the cellular and molecular mechanisms of neuronal cell death and survival.[1][5][6] Common neurotoxins used to induce cell damage in this model include 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), and hydrogen peroxide (H₂O₂), which mimic aspects of Parkinson's disease and oxidative stress-induced neurodegeneration.[3][7][8]

This document provides a comprehensive set of protocols for assessing the neuroprotective effects of test compounds against neurotoxin-induced injury in PC12 cells. The protocols cover cell culture and differentiation, induction of neurotoxicity, and various assays to quantify cell viability, apoptosis, and the modulation of key cell survival signaling pathways.

Experimental Workflow

The overall workflow for screening neuroprotective compounds using PC12 cells involves several key stages, from initial cell culture to final data analysis. The process ensures that cells are properly prepared and differentiated before being subjected to a neurotoxic insult in the presence or absence of the test compound. Subsequent assays quantify the compound's ability to protect the cells from damage.

G cluster_prep Phase 1: Cell Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis culture Culture & Proliferation of PC12 Cells plate Plate Cells on Coated Dishes culture->plate differentiate Differentiate with NGF (3-7 days) plate->differentiate pretreat Pre-treat with Test Compound differentiate->pretreat induce Induce Neurotoxicity (e.g., 6-OHDA, H₂O₂) pretreat->induce viability Cell Viability Assays (MTT, LDH) induce->viability apoptosis Apoptosis Assays (Caspase-3, Annexin V) induce->apoptosis mechanism Mechanism Analysis (Western Blot, ROS) induce->mechanism data Data Analysis & Interpretation viability->data apoptosis->data mechanism->data G GF Neurotrophic Factor (e.g., NGF) Receptor Receptor Tyrosine Kinase (TrkA) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates FoxO FoxO (Pro-apoptotic) Akt->FoxO Inhibits Survival Cell Survival, Growth, Proliferation mTOR->Survival FoxO->Survival Inhibits G GF Neurotrophic Factor (e.g., NGF) Receptor Receptor Tyrosine Kinase (TrkA) GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., CREB, c-Fos) ERK->TF Phosphorylates Survival Neuronal Survival, Differentiation TF->Survival Regulates Gene Expression for

References

Animal Models for In Vivo Efficacy Studies of 7,3'-Dihydroxy-4'-methoxyflavan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-4'-methoxyflavan is a flavonoid compound that has been isolated from natural sources such as Broussonetia papyrifera.[1][2] While specific in vivo efficacy studies for this particular flavan (B184786) are limited in publicly available literature, the broader class of flavonoids is well-documented for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] This document provides a comprehensive set of application notes and detailed protocols for evaluating the in vivo efficacy of this compound, drawing upon established methodologies for structurally similar flavonoids.

The protocols outlined herein are designed to serve as a foundational guide for researchers initiating in vivo studies with this compound. They are based on common preclinical models, such as cancer xenografts, which are widely used to assess the therapeutic potential of novel chemical entities.[6][7][8] Researchers should adapt these protocols based on the specific biological question, the hypothesized mechanism of action of this compound, and institutional animal care and use guidelines.

Data Presentation: Representative Quantitative Data from Flavonoid In Vivo Studies

The following tables summarize the types of quantitative data that can be generated from in vivo efficacy studies of flavonoids. These are hypothetical data, representing typical outcomes, to guide researchers in their experimental design and data analysis.

Table 1: In Vivo Antitumor Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SD
Vehicle Control-1500 ± 250--2 ± 1.5
This compound25950 ± 18036.7-1 ± 2.0
This compound50600 ± 15060.0-3 ± 2.5
Positive Control (e.g., Doxorubicin)5300 ± 9080.0-10 ± 3.0

Table 2: Biomarker Analysis from Tumor Tissue

Treatment GroupDose (mg/kg)p-Akt/Akt Ratio (Relative to Control)Ki-67 Proliferation Index (%)Cleaved Caspase-3 (Relative to Control)
Vehicle Control-1.0085 ± 101.00
This compound500.4540 ± 83.50
Positive Control (e.g., Doxorubicin)50.2015 ± 55.00

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model in Immunocompromised Mice

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the antitumor efficacy of this compound.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • This compound

  • Vehicle for compound formulation (e.g., 10% DMSO, 40% PEG300, 50% PBS)

  • Positive control drug (e.g., Doxorubicin)

  • Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old[8]

  • Cell culture medium and reagents

  • Matrigel or similar basement membrane matrix (optional)[9]

  • Sterile PBS, syringes, and needles

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture and Preparation:

    • Culture the selected human cancer cell line according to standard protocols.

    • Harvest cells during the exponential growth phase.

    • Wash the cells with sterile PBS and perform a cell count.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.[6]

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).[8]

    • Prepare the formulation of this compound in the chosen vehicle. The preparation of flavonoid compounds for in vivo administration often requires a vehicle to improve solubility.[10]

    • Administer the compound and controls (vehicle, positive control) via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule (e.g., once daily for 21 days).

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, Western blotting, PCR).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI).

    • Perform statistical analysis to compare treatment groups with the vehicle control.

Protocol 2: Immunohistochemical Analysis of Tumor Tissue

This protocol outlines the steps for analyzing protein expression in tumor tissues collected from the xenograft study.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-p-Akt)

  • Secondary antibodies

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope and imaging software

Procedure:

  • Tissue Processing and Sectioning:

    • Deparaffinize and rehydrate the FFPE tumor sections.

    • Perform antigen retrieval using an appropriate buffer and heat.

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Block non-specific antibody binding.

    • Incubate the sections with the primary antibody overnight at 4°C.

    • Wash the sections and incubate with the secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate and mount the sections.

    • Capture images using a microscope.

    • Quantify the staining intensity and the percentage of positive cells using image analysis software.

Visualizations

Signaling Pathway Diagram

Flavonoids are known to modulate various signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt pathway is a common target.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavan 7,3'-Dihydroxy- 4'-methoxyflavan Flavan->PI3K inhibits

Caption: Potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo efficacy study.

Experimental_Workflow start Start: Cell Culture implantation Tumor Cell Implantation in Mice start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) growth->randomization treatment Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring Monitor Body Weight & Tumor Volume treatment->monitoring endpoint Study Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: Tumor Weight, TGI, Biomarkers endpoint->analysis end End: Report Findings analysis->end

Caption: Workflow for in vivo xenograft efficacy study.

References

Unveiling the Potential of 7,3'-Dihydroxy-4'-methoxyflavan as a Chemical Probe in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 7,3'-Dihydroxy-4'-methoxyflavan as a chemical probe, particularly in the investigation of inflammatory signaling pathways. Due to the limited direct research on this specific flavan, this document leverages findings from the closely related and structurally similar compound, 7,3',4'-Trihydroxyflavone, to infer its probable biological activities and guide experimental design. This approach allows for the formulation of detailed protocols and the exploration of its mechanistic actions, providing a solid foundation for future research.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄--INVALID-LINK--
Molecular Weight 272.29 g/mol --INVALID-LINK--
Appearance Powder--INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 162290-05-3--INVALID-LINK--

Putative Biological Activity and Mechanism of Action

Based on studies of the analogous 7,3',4'-Trihydroxyflavone, this compound is proposed to be a valuable chemical probe for studying inflammation. The primary hypothesized mechanism of action is the inhibition of inflammatory signaling pathways, potentially through direct interaction with key signaling proteins.

Key Putative Actions:

  • Anti-inflammatory Effects: Likely suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-1β (IL-1β).

  • Modulation of Signaling Pathways: Postulated to inhibit the JAK-STAT, IL-17, and TNF signaling pathways.

  • Direct Target Interaction: May directly bind to and inhibit the activity of cellular-Src (c-Src) tyrosine kinase, a critical component of multiple inflammatory signaling cascades.

The following diagram illustrates the hypothesized signaling pathways modulated by this compound, based on evidence from 7,3',4'-Trihydroxyflavone.

G Hypothesized Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR NFkB NF-κB TNFR->NFkB IL17R IL-17R MAPK MAPK IL17R->MAPK GP130 gp130 JAK JAK GP130->JAK cSrc c-Src STAT STAT cSrc->STAT Phosphorylation cSrc->NFkB cSrc->MAPK JAK->STAT Transcription Gene Transcription (Pro-inflammatory Mediators) STAT->Transcription NFkB->Transcription MAPK->Transcription Flavan This compound Flavan->cSrc Inhibition

Caption: Hypothesized signaling pathways modulated by this compound.

Quantitative Data (Based on 7,3',4'-Trihydroxyflavone)

The following table summarizes the quantitative data obtained for the structurally similar compound, 7,3',4'-Trihydroxyflavone, which can serve as a preliminary guide for designing experiments with this compound.

ParameterValue (IC₅₀)Cell Line/SystemReference
c-Src Binding 20.9 µMIn vitro--INVALID-LINK--
Nitric Oxide (NO) Suppression Not explicitly stated, but effectiveRAW 264.7 macrophages--INVALID-LINK--
IL-1β Suppression Not explicitly stated, but effectiveRAW 264.7 macrophages--INVALID-LINK--
ROS Scavenging 2.71 µMCellular assay--INVALID-LINK--

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on macrophage function and inflammatory signaling. These protocols are based on standard methodologies and can be adapted for specific research needs.

Cell Culture and Treatment of RAW 264.7 Macrophages

This protocol outlines the basic culture and treatment of RAW 264.7 cells, a common model for studying macrophage-mediated inflammation.[3][4]

Materials:

  • RAW 264.7 cells (e.g., ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (or cell scraper)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lipopolysaccharide (LPS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper (as trypsin can sometimes be harsh on these cells) and subculture at a ratio of 1:3 to 1:6.

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Cell Seeding for Experiments: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for western blotting) at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for the desired period (e.g., 24 hours for NO and cytokine production).

G RAW 264.7 Cell Culture and Treatment Workflow start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant/Lysates incubate->collect end End collect->end

Caption: Workflow for cell culture and treatment.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[5][6]

Materials:

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium.

  • Sample Preparation: Collect 50-100 µL of cell culture supernatant from each well of the experimental plate.

  • Griess Reaction: Add an equal volume of the sulfanilamide solution to each sample and standard in a 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add an equal volume of the N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cytokine Measurement (ELISA for IL-1β)

This protocol quantifies the amount of IL-1β secreted into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]

Materials:

  • Cell culture supernatant (from Protocol 1)

  • Human IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • Wash buffer

  • 96-well ELISA plate

Procedure:

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites.

  • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody, then incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP, then incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the IL-1β concentration from the standard curve.

Cellular Reactive Oxygen Species (ROS) Scavenging Assay

This protocol measures the ability of the compound to scavenge intracellular ROS using a fluorescent probe.[9][10]

Materials:

  • RAW 264.7 cells

  • Cell-permeable ROS-sensitive fluorescent dye (e.g., DCFH-DA or CellROX™)

  • ROS inducer (e.g., H₂O₂ or antimycin A)

  • Black 96-well microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a black 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with this compound for a specified time.

  • Dye Loading: Load the cells with the ROS-sensitive dye according to the manufacturer's instructions.

  • ROS Induction: Induce ROS production with an appropriate stimulus.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status and total protein levels of key components of the JAK-STAT and TNF signaling pathways.[11][12]

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G Western Blotting Workflow start Start lysis Cell Lysis and Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blotting.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place, protected from light. For long-term storage, it is recommended to store the powder at -20°C. Solutions in solvents like DMSO can be stored at -80°C for short periods.[2]

These application notes provide a framework for utilizing this compound as a chemical probe to explore inflammatory processes. The provided protocols and data, though partly inferred from a closely related compound, offer a robust starting point for researchers to investigate its specific biological functions and mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 7,3'-Dihydroxy-4'-methoxyflavan for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing 7,3'-Dihydroxy-4'-methoxyflavan in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a flavonoid compound. Like many flavonoids, it is poorly soluble in water.[1][2] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3][4]

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What is causing this?

A2: This is a common issue known as "crashing out" or precipitation. It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous medium of your bioassay. When the stock solution is diluted, the overall solvent polarity increases, causing the compound to come out of solution.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of 0.5% (v/v) or lower is considered safe for most cell lines, though some sensitive cell lines may require even lower concentrations.[5][6] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q4: Are there alternative solvents I can use if my compound is not soluble in DMSO?

A4: While DMSO is a common choice, other organic solvents like ethanol (B145695) can also be used to prepare stock solutions of flavonoids.[7] However, the final concentration of any organic solvent in the assay medium must be carefully controlled to avoid cellular toxicity. For particularly challenging compounds, co-solvents such as polyethylene (B3416737) glycol (PEG), or formulation strategies like using cyclodextrins, may be necessary to improve aqueous solubility.

Q5: How can I determine the optimal solvent and concentration for my experiment?

A5: It is highly recommended to perform a solubility test before your main experiment. This involves preparing serial dilutions of your compound in various solvents and observing for any precipitation. A detailed protocol for determining solubility is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in DMSO. - Low-quality or hydrated DMSO: DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power. - Insufficient mixing: The compound may not have had enough energy to dissolve. - Concentration is too high: The desired concentration may exceed the solubility limit of the compound in DMSO.- Use fresh, anhydrous, high-purity DMSO. - Vortex the solution vigorously for several minutes. Sonication in a water bath can also be effective. - Gently warm the solution to 37°C to aid dissolution. - Try preparing a more dilute stock solution.
Compound precipitates upon dilution into aqueous buffer or cell culture medium. - Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to crash out. - Final DMSO concentration is too low: The amount of DMSO in the final solution may not be sufficient to keep the compound dissolved. - Temperature shock: Adding a room temperature stock solution to cold media can decrease solubility.- Perform serial dilutions of the DMSO stock in the aqueous medium. - Ensure the final DMSO concentration is sufficient to maintain solubility while remaining non-toxic to cells (typically ≤ 0.5%). - Warm the cell culture medium to 37°C before adding the compound stock solution. - Add the stock solution dropwise while gently vortexing or swirling the medium.
Inconsistent or unexpected results in bioassays. - Compound degradation: The compound may not be stable in the solvent or under the storage conditions. - Inaccurate concentration: If the compound is not fully dissolved, the actual concentration in solution will be lower than calculated.- Prepare fresh stock solutions regularly and store them properly, protected from light and at the recommended temperature (typically -20°C or -80°C). - Visually inspect your stock solution for any signs of precipitation before use. If precipitation is observed, try to redissolve it using the methods described above.

Quantitative Data

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mM)
DMSO25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined

Table 2: Solubility of this compound in Aqueous Buffers with Co-solvents

Aqueous Buffer Co-solvent (% v/v) Temperature (°C) Solubility (mg/mL) Molar Solubility (mM)
PBS (pH 7.4)0.5% DMSO37Data to be determinedData to be determined
PBS (pH 7.4)1% DMSO37Data to be determinedData to be determined
DMEM0.5% DMSO37Data to be determinedData to be determined
DMEM1% DMSO37Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of this compound in aqueous buffers.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., PBS, DMEM)

  • Co-solvent (e.g., DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the desired aqueous buffer containing a specific percentage of the co-solvent (e.g., 1 mL of PBS with 0.5% DMSO).

  • Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

  • Dilute the supernatant with the same buffer/co-solvent mixture to a concentration that falls within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated UV-Vis spectrophotometry or HPLC method.

  • Calculate the solubility in mg/mL and, using the molecular weight of this compound (272.29 g/mol ), convert it to molar solubility (mM).

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound into a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of the compound).

  • Vortex the vial vigorously for 2-5 minutes until the compound is completely dissolved. A clear solution with no visible particles should be obtained.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

This protocol provides a general workflow for assessing the effect of this compound on key proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound This compound Powder stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) compound->stock_sol Dissolve treatment Treat Cells with Compound stock_sol->treatment Dilute in Media cell_culture Seed and Culture Cells cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot imaging Imaging western_blot->imaging data_analysis Data Analysis imaging->data_analysis

Caption: Experimental workflow for analyzing protein expression.

PI3K_MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 p_akt p-Akt pip3->p_akt activates akt Akt transcription Transcription Factors (e.g., NF-κB, AP-1) p_akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK erk->p_erk phosphorylates p_erk->transcription flavan This compound flavan->pi3k inhibits flavan->mek inhibits gene_expression Gene Expression (Inflammation, Proliferation) transcription->gene_expression

Caption: Inhibition of PI3K/Akt and MAPK signaling pathways.

References

Stability of 7,3'-Dihydroxy-4'-methoxyflavan under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7,3'-Dihydroxy-4'-methoxyflavan under various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors affecting the stability of this compound?

The stability of flavonoids like this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3] Understanding the degradation profile under different stress conditions is crucial for developing stable formulations and ensuring accurate experimental results.

Q2: How can I assess the stability of this compound in my samples?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4] This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Q3: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves exposing the compound to harsh conditions (e.g., high temperature, extreme pH, oxidative stress) to accelerate its degradation.[1][5] These studies help in identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[1]

Q4: At what pH is this compound expected to be most stable?

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in my solution.

  • Possible Cause: The pH of your solution may be too high (alkaline). Flavonoids are often susceptible to degradation in alkaline media.

  • Solution: Prepare your solutions in a buffer with a slightly acidic pH (e.g., pH 4-6). Verify the pH of your final solution.

Issue 2: Inconsistent results in my stability study.

  • Possible Cause: The temperature of your storage conditions may be fluctuating. Inconsistent temperature can lead to variable degradation rates.

  • Solution: Use a calibrated incubator or water bath with precise temperature control. Monitor and record the temperature throughout the experiment.

Issue 3: Appearance of unknown peaks in the HPLC chromatogram.

  • Possible Cause: These are likely degradation products of this compound.

  • Solution: Perform a forced degradation study to intentionally generate these degradation products. This will help in confirming their identity and ensuring your analytical method can resolve them from the parent peak.

Data Presentation

The following tables present hypothetical data to illustrate the expected stability profile of this compound under different pH and temperature conditions.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.010098.21.8
5.010095.54.5
7.010085.114.9
9.010062.737.3

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
410099.10.9
2510095.54.5
4010088.311.7
6010071.928.1

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and Sample Incubation

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate (B86180) for pH 3 and 5, phosphate (B84403) for pH 7 and 9) at the desired pH values.

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • Sample Preparation: Dilute the stock solution with the respective buffers to achieve the final desired concentration.

  • Incubation: Aliquot the samples into vials and incubate them at the specified temperatures in a calibrated incubator or water bath.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching: Immediately quench the degradation by adding a suitable solvent (e.g., methanol with a small amount of acid) and store at a low temperature (e.g., -20°C) until HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for flavonoid analysis.[5][6]

    • Example Gradient: Start with 10% acetonitrile, ramp up to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples in Buffers prep_stock->prep_samples prep_buffers Prepare Buffers (Different pH) prep_buffers->prep_samples incubate Incubate at Different Temperatures prep_samples->incubate sampling Withdraw Samples at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Degradation Calculation hplc->data

Caption: Workflow for stability testing of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome ph pH degradation Degradation of this compound ph->degradation temp Temperature temp->degradation light Light light->degradation oxygen Oxygen oxygen->degradation

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Synthesis of 7,3'-Dihydroxy-4'-methoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7,3'-Dihydroxy-4'-methoxyflavan. This guide is designed for researchers, chemists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of this flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main strategies for synthesizing this compound:

  • Indirect Route (Multi-step): This is the most common approach, which involves three main stages:

    • Step 1: Chalcone (B49325) Formation: Synthesis of a 2'-hydroxychalcone (B22705) precursor via a base-catalyzed Claisen-Schmidt condensation.

    • Step 2: Cyclization to a Flavone (B191248): Oxidative cyclization of the chalcone, typically using iodine (I₂) in DMSO, to form 7,3'-dihydroxy-4'-methoxyflavone.[1][2]

    • Step 3: Reduction to Flavan (B184786): Catalytic hydrogenation of the flavone intermediate to reduce both the C4-carbonyl and the C2-C3 double bond to yield the final flavan.

  • Direct Route: A more convergent approach involves the synthesis of a 1,3-diaryl-1-propanol intermediate, which then undergoes a Lewis acid-mediated cyclization (e.g., using BF₃·Et₂O) to directly form the flavan ring system.[3] This method can be more efficient but requires strict anhydrous conditions.

Q2: What are the necessary starting materials for the synthesis?

A2: The synthesis typically begins with a Claisen-Schmidt condensation between:

  • 2,4-dihydroxyacetophenone (for the A-ring)

  • 3-hydroxy-4-methoxybenzaldehyde (also known as isovanillin) (for the B-ring) This reaction forms the key intermediate, 2',4',3-trihydroxy-4-methoxychalcone.[4]

Q3: Is it necessary to use protecting groups for the hydroxyl functions?

A3: While some syntheses of similar flavonoids proceed without protection, using protecting groups is highly recommended for a molecule with multiple hydroxyl groups like this compound.[1] Protecting groups prevent unwanted side reactions, such as O-alkylation or polymerization, during the condensation and cyclization steps, which can significantly improve yield and simplify purification.[5][6][7]

Q4: How can I effectively monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring reaction progress.[8] By spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures), you can visualize the consumption of reactants and the formation of the product.

Q5: What are the most effective methods for purifying the final product?

A5: The primary purification techniques are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is the most common stationary phase.[8] A gradient of hexane and ethyl acetate is typically effective for eluting the flavan.

  • Recrystallization: This method is excellent for obtaining a highly pure crystalline product after initial purification by chromatography. The choice of solvent is critical and must be determined empirically.

Q6: How can I confirm the identity and purity of the synthesized this compound?

A6: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the arrangement of protons and carbons in the flavan skeleton.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH) and ether (C-O-C) groups.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Low yield in Claisen-Schmidt condensation (Chalcone formation) 1. Inappropriate base concentration. 2. Reaction temperature is too low/high. 3. Impure starting materials. 4. Formation of side products.[9]1. Use a strong base like KOH or NaOH in a significant excess (10-15 eq) to drive the reaction.[10] 2. Run the reaction at room temperature for 24-48 hours.[1][10] 3. Ensure reactants are pure and solvents are anhydrous if required. 4. Monitor via TLC to avoid prolonged reaction times that can lead to side reactions.
Multiple products observed after cyclization step 1. Competing reaction pathways (e.g., formation of flavanone (B1672756) vs. flavone). 2. Incomplete reaction. 3. Degradation of the product.1. For flavone synthesis, ensure the I₂/DMSO reaction is heated sufficiently (e.g., >100°C) to promote oxidative cyclization.[8] 2. For direct flavan synthesis, ensure strictly anhydrous conditions as the Lewis acid catalyst is moisture-sensitive.[3] 3. Use TLC to find the optimal reaction time.
Reduction of flavone intermediate is incomplete or slow 1. Inactive catalyst (e.g., old Pd/C). 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons.1. Use fresh, high-quality palladium on carbon (Pd/C) catalyst. 2. Ensure an adequate pressure of H₂ (balloon pressure is often sufficient, but a Parr shaker may be needed). 3. Purify the flavone intermediate carefully before reduction to remove any impurities that could poison the catalyst.
Compound streaks or is lost on the silica gel column 1. The compound is highly polar and adsorbs strongly to silica. 2. The acidic nature of standard silica gel is causing degradation of the acid-sensitive flavan.1. Start with a less polar solvent system and gradually increase polarity. Adding a small amount of methanol (B129727) (~1%) to the ethyl acetate can help elute highly polar compounds. 2. Deactivate the silica gel by preparing a slurry with a solvent system containing 0.5-1% triethylamine (B128534) before packing the column.
Final product is an oil and will not crystallize 1. Presence of persistent impurities. 2. The compound may be amorphous or have a low melting point.1. Re-purify the oil using column chromatography with a very shallow solvent gradient. 2. Attempt recrystallization from various solvent systems (e.g., dichloromethane (B109758)/hexane, acetone/water, ethanol). Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
Difficulty with protecting group removal (deprotection) 1. Incorrect deprotection conditions. 2. The deprotection reaction is incomplete.1. Ensure the chosen deprotection method is compatible with your protecting group (e.g., acidic conditions like HCl in MeOH for MOM ethers).[11] 2. Monitor the reaction by TLC. If it stalls, add fresh reagent or gently heat the reaction if the protocol allows.

Experimental Protocols

Protocol 1: Synthesis of 2',4',3-Trihydroxy-4-methoxychalcone (Precursor)

This protocol is based on the Claisen-Schmidt condensation.[12][13][14]

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol (B145695).

  • Base Addition: Cool the solution in an ice bath (0°C). While stirring, slowly add an aqueous solution of potassium hydroxide (B78521) (KOH, 10-15 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The solution will typically turn a deep red or orange color.

  • Work-up: Pour the reaction mixture into a beaker of cold water and ice. Acidify the mixture to a pH of ~2-3 using dilute hydrochloric acid (HCl). A yellow or orange precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like aqueous ethanol to yield the pure product.

Protocol 2: Direct Synthesis of this compound (via 1,3-Diaryl-1-propanol)

This protocol is adapted from a general method for flavan synthesis and requires protection of the hydroxyl groups.[3] Here, Methoxymethyl (MOM) is used as a protecting group.

Part A: Protection and Grignard Reaction

  • Protect the hydroxyl groups of 2,4-dihydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde using MOM-Cl and a non-nucleophilic base (e.g., DIPEA).

  • Prepare a Grignard reagent from the protected 2,4-di(methoxymethoxy)bromobenzene.

  • React the Grignard reagent with the protected 3-(methoxymethoxy)-4-methoxycinnamaldehyde (derived from the protected isovanillin) to form a 1,3-diarylpropenol.

Part B: Reduction and Cyclization

  • Hydrogenation: Reduce the double bond of the 1,3-diarylpropenol intermediate using catalytic hydrogenation (H₂ gas, Pd/C catalyst) to yield the corresponding 1,3-diaryl-1-propanol.

  • Cyclization: Dissolve the purified 1,3-diaryl-1-propanol in an anhydrous solvent like dichloromethane (DCM). Add boron trifluoride etherate (BF₃·Et₂O, ~1.5 eq) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part C: Deprotection

  • Acidic Hydrolysis: Dissolve the crude protected flavan in methanol. Add a catalytic amount of concentrated HCl and stir at room temperature or heat gently.

  • Isolation: Once deprotection is complete (monitored by TLC), neutralize the solution and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • Final Purification: Purify the crude this compound using column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.

Data Summary Tables

Table 1: Comparison of Synthetic Routes

FeatureIndirect Route (via Flavone)Direct Route (via Propanol)[3]
Number of Steps More (Chalcone -> Flavone -> Flavan)Fewer (Propanol -> Flavan)
Key Intermediates Chalcone, Flavone1,3-diaryl-1-propanol
Key Reactions Claisen-Schmidt, Oxidative Cyclization, Catalytic HydrogenationGrignard Reaction, Hydrogenation, Lewis Acid Cyclization
Common Issues Potentially low yield in reduction step; multiple purification stages.Requires strict anhydrous conditions; Lewis acid sensitivity.
Overall Yield Variable, often moderate.Can be higher if optimized.

Table 2: Common Protecting Groups for Phenolic Hydroxyls

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
Methoxymethyl etherMOMMOM-Cl, DIPEAAcidic hydrolysis (e.g., HCl in MeOH)[11]
Benzyl etherBnBenzyl bromide (BnBr), K₂CO₃Catalytic Hydrogenation (H₂, Pd/C)
tert-Butyldimethylsilyl etherTBDMS/TBSTBDMS-Cl, ImidazoleFluoride source (e.g., TBAF)

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Indirect Route (via Flavone Intermediate) cluster_1 Direct Route Chalcone 2',4',3-Trihydroxy- 4-methoxychalcone Flavone 7,3'-Dihydroxy- 4'-methoxyflavone Chalcone->Flavone I₂ / DMSO Flavan_A 7,3'-Dihydroxy- 4'-methoxyflavan Flavone->Flavan_A H₂ / Pd-C Propanol Protected 1,3-Diaryl-1-propanol ProtectedFlavan Protected Flavan Propanol->ProtectedFlavan BF₃·Et₂O Flavan_B 7,3'-Dihydroxy- 4'-methoxyflavan ProtectedFlavan->Flavan_B Deprotection Start Starting Materials: 2,4-dihydroxyacetophenone + Isovanillin Start->Chalcone Claisen-Schmidt Start->Propanol Multi-step (Protection, Grignard, etc.)

Caption: Overview of the primary synthetic routes to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Final Yield CheckChalcone Check Yield/Purity of Chalcone Intermediate Start->CheckChalcone ImpureChalcone Impure Chalcone or Low Yield? CheckChalcone->ImpureChalcone CheckCyclization Check Cyclization Step CyclizationIssue Multiple Products or Incomplete Reaction? CheckCyclization->CyclizationIssue CheckReduction Check Reduction Step (Indirect Route) ReductionIssue Incomplete Reduction? CheckReduction->ReductionIssue CheckPurification Review Purification Step PurificationLoss Significant Loss During Column Chromatography? CheckPurification->PurificationLoss ImpureChalcone->CheckCyclization No OptimizeCondensation Optimize Claisen-Schmidt: - Check base concentration - Verify reactant purity - Adjust reaction time ImpureChalcone->OptimizeCondensation Yes CyclizationIssue->CheckReduction No OptimizeCyclization Optimize Cyclization: - Ensure anhydrous conditions (Direct) - Adjust temperature (Indirect) - Consider protecting groups CyclizationIssue->OptimizeCyclization Yes ReductionIssue->CheckPurification No OptimizeReduction Optimize Reduction: - Use fresh catalyst - Increase H₂ pressure - Purify flavone first ReductionIssue->OptimizeReduction Yes OptimizeColumn Optimize Column: - Use deactivated silica - Employ shallow gradient - Check for degradation on TLC PurificationLoss->OptimizeColumn Yes

Caption: Decision tree for troubleshooting low overall yield in the synthesis.

Relationship Between Flavonoid Cores

Flavonoid_Cores Chalcone Chalcone α,β-unsaturated ketone (Open Chain) Flavanone Flavanone Saturated C2-C3 C4-Ketone Chalcone->Flavanone Intramolecular Cyclization Flavone Flavone Unsaturated C2-C3 C4-Ketone Chalcone->Flavone Oxidative Cyclization Flavanone->Flavone Oxidation Flavan Flavan Saturated C-Ring (No C4-Ketone) Flavanone->Flavan Reduction (e.g., H₂/Pd-C) Flavone->Flavan Reduction (e.g., H₂/Pd-C)

Caption: Chemical transformations connecting the chalcone, flavanone, flavone, and flavan cores.

References

Technical Support Center: Overcoming Poor Bioavailability of 7,3'-Dihydroxy-4'-methoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of 7,3'-Dihydroxy-4'-methoxyflavan (DHM) in animal studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with DHM and provides step-by-step solutions.

Issue 1: Low or Undetectable Plasma Concentrations of DHM After Oral Administration

Question: We orally administered a suspension of this compound to rodents, but the plasma concentrations are consistently below the limit of quantification (LOQ) of our analytical method. What could be the cause and how can we troubleshoot this?

Answer:

Low or undetectable plasma levels of DHM are a common challenge, primarily due to its poor aqueous solubility and extensive first-pass metabolism. Here’s a systematic approach to troubleshoot this issue:

1. Confirm Compound Integrity and Formulation Quality:

  • Purity Check: Ensure the purity of your DHM sample using appropriate analytical techniques (e.g., HPLC, NMR). Impurities can affect solubility and biological activity.

  • Formulation Homogeneity: If using a suspension, ensure it is homogenous and that the particle size is consistent. Inconsistent suspensions can lead to variable dosing and absorption.

2. Enhance Solubility and Dissolution Rate: Poor solubility is a major barrier to oral absorption. Consider the following formulation strategies to improve the dissolution of DHM in the gastrointestinal tract.

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.

    • Micronization: Reduces particle size to the micrometer range.

    • Nanonization: Further reduces particle size to the nanometer range, often resulting in a significant increase in dissolution velocity and saturation solubility. Nanosuspensions can be prepared by methods like wet media milling.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Lipid-Based Formulations: Formulating DHM in lipids, surfactants, and cosolvents can improve its solubilization in the gut. Self-emulsifying drug delivery systems (SEDDS) are a promising approach.

3. Mitigate First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the intestine and liver (Phase I and Phase II reactions), which significantly reduces the amount of parent compound reaching systemic circulation.

  • Co-administration with Metabolic Inhibitors: While not a formulation strategy for direct clinical translation, for preclinical mechanism-of-action studies, co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450s, UGTs) can help determine the extent of first-pass metabolism.

  • Formulation Strategies to Bypass Hepatic First-Pass Metabolism: Certain lipid-based formulations can promote lymphatic absorption, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.

4. Address Poor Permeability: Even if solubilized, DHM may have low permeability across the intestinal epithelium.

  • Permeation Enhancers: The inclusion of generally recognized as safe (GRAS) excipients that can act as permeation enhancers might be considered, though their effects should be carefully evaluated.

  • In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of DHM and to investigate if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

The following workflow diagram illustrates the troubleshooting process for low plasma concentrations of DHM.

troubleshooting_workflow cluster_solubility Solubility Enhancement Options cluster_metabolism Metabolism Mitigation Options cluster_permeability Permeability Improvement Options start Low/Undetectable Plasma DHM check_formulation Step 1: Verify Compound Purity & Formulation Homogeneity start->check_formulation improve_solubility Step 2: Enhance Solubility & Dissolution check_formulation->improve_solubility nanosuspension Nanosuspension improve_solubility->nanosuspension Yes cyclodextrin Cyclodextrin Complex improve_solubility->cyclodextrin Yes sedds SEDDS improve_solubility->sedds Yes mitigate_metabolism Step 3: Address First-Pass Metabolism inhibitors Co-administer Inhibitors (mechanistic) mitigate_metabolism->inhibitors Yes lymphatic Promote Lymphatic Uptake (e.g., with LBFs) mitigate_metabolism->lymphatic Yes address_permeability Step 4: Investigate Permeability permeation_enhancers Use Permeation Enhancers address_permeability->permeation_enhancers Yes caco2_assay Conduct Caco-2 Assay address_permeability->caco2_assay Yes re_evaluate Re-evaluate Plasma Concentrations nanosuspension->mitigate_metabolism cyclodextrin->mitigate_metabolism sedds->mitigate_metabolism inhibitors->address_permeability lymphatic->address_permeability permeation_enhancers->re_evaluate caco2_assay->re_evaluate

Troubleshooting workflow for low DHM plasma levels.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of DHM, like many other flavonoids, is attributed to several factors:

  • Low Aqueous Solubility: DHM is a lipophilic molecule with limited solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Flavonoids undergo significant metabolism by enzymes in the intestinal wall and the liver (e.g., cytochrome P450s, UDP-glucuronosyltransferases) before reaching systemic circulation. This results in the formation of metabolites that may have different biological activities than the parent compound.

  • Efflux by Transporters: DHM may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing its net absorption.

Q2: Which formulation strategy is best for improving the bioavailability of DHM?

A2: The "best" strategy depends on the specific experimental goals, available resources, and the primary barrier to absorption for DHM. Here is a comparison of common approaches:

Formulation StrategyPrincipleAdvantagesDisadvantages
Nanosuspension Increases surface area by reducing particle size to the nanometer range, enhancing dissolution rate.Applicable to a wide range of poorly soluble drugs; scalable.May require specialized equipment (e.g., high-pressure homogenizer, media mill); physical stability can be a concern.
Cyclodextrin Complexation Forms a host-guest inclusion complex, with the hydrophobic DHM molecule residing within the lipophilic cavity of the cyclodextrin, increasing its apparent water solubility.Simple preparation methods (e.g., freeze-drying); can improve stability.Limited loading capacity; potential for competitive displacement in vivo.
Self-Emulsifying Drug Delivery System (SEDDS) A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, keeping the drug in a solubilized state.High drug loading capacity; can enhance lymphatic transport, bypassing first-pass metabolism.Potential for GI side effects at high surfactant concentrations; stability of the formulation needs to be assessed.

Q3: How can I assess the intestinal permeability of DHM and the potential for efflux?

A3: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[1] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters like P-gp.[2]

The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the cell monolayer. A bidirectional assay (apical-to-basolateral and basolateral-to-apical transport) can be performed to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.

Comparative Caco-2 Permeability of Various Flavonoids

FlavonoidPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Reference
Quercetin0.5 - 2.0~1.5[3]
Genistein15 - 25~1.0[3]
Daidzein20 - 30~1.0[3]
Luteolin< 1.0> 2.0[3]

Note: These values are approximate and can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling

This protocol is adapted from established methods for preparing flavonoid nanosuspensions.[4][5]

Materials:

  • This compound (DHM)

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188, or a combination)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.3-0.5 mm diameter)

  • Purified water

  • Planetary ball mill or a similar high-energy mill

Procedure:

  • Preparation of the Suspension:

    • Prepare a stock solution of the stabilizer in purified water (e.g., 1% w/v HPMC).

    • Disperse a known amount of DHM powder (e.g., 5% w/v) in the stabilizer solution.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting of the DHM particles.

  • Wet Milling:

    • Transfer the suspension to a milling jar containing the zirconium oxide beads. The volume of the beads should be approximately one-third of the jar volume.

    • Mill the suspension at a high speed (e.g., 500 rpm) for a predetermined duration. The milling time should be optimized to achieve the desired particle size (typically several hours, with intermittent cooling to prevent overheating).

    • Monitor the particle size at different time points using dynamic light scattering (DLS) to determine the optimal milling time.

  • Separation and Storage:

    • Separate the nanosuspension from the milling beads by filtration or decantation.

    • Store the nanosuspension at 4°C.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS.

    • Zeta Potential: Determine to assess the stability of the nanosuspension.

    • Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Crystallinity: Assess any changes in the crystalline state of DHM using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Preparation of a DHM-Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol is based on common methods for flavonoid-cyclodextrin complexation.[6][7]

Materials:

  • This compound (DHM)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Ethanol

  • Freeze-dryer

Procedure:

  • Preparation of the Complexation Solution:

    • Dissolve HP-β-CD in purified water to a desired concentration (e.g., 10% w/v).

    • Dissolve DHM in a minimal amount of ethanol.

    • Slowly add the DHM solution to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio of DHM to HP-β-CD is a good starting point.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze-Drying (Lyophilization):

    • Freeze the solution at -80°C until completely solid.

    • Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a dry powder of the DHM-HP-β-CD inclusion complex.

  • Characterization:

    • Inclusion Efficiency: Determine the amount of DHM complexed with HP-β-CD using UV-Vis spectroscopy or HPLC after separating the free and complexed drug.

    • FT-IR Spectroscopy: To confirm the interaction between DHM and HP-β-CD.

    • DSC and XRPD: To confirm the formation of an amorphous inclusion complex.

    • Solubility Studies: Compare the aqueous solubility of the complex to that of pure DHM.

Protocol 3: Formulation and In Vitro Characterization of a DHM Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is a general guideline for developing a SEDDS for a poorly soluble flavonoid.[8][9]

Materials:

  • This compound (DHM)

  • Oil phase (e.g., Labrafac, Capryol 90)

  • Surfactant (e.g., Tween 80, Kolliphor RH40)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Excipient Screening:

    • Determine the solubility of DHM in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions.

    • Construct a phase diagram to identify the self-emulsifying region that forms clear or slightly bluish, stable microemulsions.

  • Preparation of DHM-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the desired amount of DHM in the mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing until a clear solution is obtained.

  • In Vitro Characterization:

    • Self-Emulsification Assessment: Add a small amount of the DHM-loaded SEDDS to water in a beaker with gentle stirring and visually assess the formation of the emulsion.

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using DLS.

    • In Vitro Dissolution: Perform a dissolution test in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the release profile of DHM from the SEDDS to that of the pure compound.

Signaling Pathways

Based on studies of structurally similar flavonoids, this compound may modulate several key signaling pathways involved in inflammation and cell survival. The diagrams below illustrate potential mechanisms of action.

PAR4_Signaling cluster_downstream Downstream Signaling Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 activates PLC PLC PAR4->PLC PI3K PI3K PAR4->PI3K DHM 7,3'-Dihydroxy- 4'-methoxyflavan DHM->PAR4 inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC MAPK MAPK (ERK, p38) Ca_PKC->MAPK Akt Akt PI3K->Akt Platelet_Activation Platelet Aggregation & Secretion Akt->Platelet_Activation MAPK->Platelet_Activation

Potential inhibition of PAR4 signaling by DHM.

Inflammatory_Signaling cluster_pathways Inflammatory Pathways LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK TLR4->JAK NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK DHM 7,3'-Dihydroxy- 4'-methoxyflavan DHM->JAK inhibits DHM->NFkB inhibits DHM->MAPK inhibits STAT STAT JAK->STAT Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) STAT->Proinflammatory_Cytokines transcription NFkB->Proinflammatory_Cytokines transcription MAPK->Proinflammatory_Cytokines transcription

Potential anti-inflammatory mechanisms of DHM.

References

Interpreting complex NMR spectra of 7,3'-Dihydroxy-4'-methoxyflavan and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,3'-Dihydroxy-4'-methoxyflavan and its derivatives. The following sections offer insights into interpreting complex NMR spectra, experimental protocols, and solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of my ¹H NMR spectrum so complex and difficult to interpret?

A1: The complexity in the aromatic region of flavanoid spectra arises from multiple factors. The overlapping signals of protons on the A and B rings, which have similar chemical environments, can create a dense, poorly resolved cluster of peaks. Furthermore, complex splitting patterns, such as doublet of doublets, can occur due to multiple coupling interactions between neighboring protons. To simplify interpretation, consider using a higher field NMR spectrometer to improve signal dispersion. Additionally, 2D NMR techniques like COSY are invaluable for deconvoluting these complex regions by identifying coupled proton networks.

Q2: I am having trouble assigning the signals for the C2 and C3 protons in the heterocyclic C-ring. What is the best approach?

A2: The signals for the C2 and C3 protons in a flavan (B184786) can be challenging to assign due to their potential for overlapping and complex splitting patterns. A COSY experiment is essential to confirm their coupling relationship. For unambiguous assignment, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is highly recommended. Look for correlations from the C2 proton to carbons in the B-ring and from the C3 protons to C4.

Q3: My hydroxyl proton signals are very broad or not visible at all. What can I do?

A3: Broad or absent hydroxyl proton signals are common and often due to chemical exchange with residual water in the NMR solvent. To confirm the presence of hydroxyl groups, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signals should disappear or significantly decrease in intensity.

Q4: The chemical shifts in my spectrum do not match the literature values for similar flavonoids. What could be the reason?

A4: Discrepancies in chemical shifts can be attributed to several factors. The choice of NMR solvent can significantly influence chemical shifts due to solvent-solute interactions.[1][2] Ensure you are using the same solvent as reported in the literature. Concentration effects can also play a role; highly concentrated samples may exhibit different chemical shifts compared to dilute ones. Finally, slight variations in the substitution pattern of your derivative compared to the literature compound can lead to noticeable differences in the NMR spectrum.

Q5: How can I differentiate between the 3'-OH and 7-OH signals in the ¹H NMR spectrum?

A5: Differentiating between the 3'-OH and 7-OH protons can be challenging. An NOE (Nuclear Overhauser Effect) experiment can be helpful. Irradiation of the methoxy (B1213986) protons at the 4' position should show an NOE to the H-5' proton, which can help in assigning the B-ring protons. Subsequent identification of the 3'-OH may be inferred from its proximity to other assigned B-ring protons. Additionally, long-range HMBC correlations can provide crucial connectivity information.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poorly Resolved Multiplets in Aromatic Region - Signal Overlap- Low Spectrometer Field Strength- Use a higher field NMR spectrometer (e.g., 600 MHz or higher).- Perform a 2D COSY experiment to identify coupled protons.- Consider using a different deuterated solvent to induce differential chemical shifts.[1]
Ambiguous Carbon Signal Assignments - Overlapping signals in the ¹³C NMR spectrum.- Run 2D heteronuclear experiments like HSQC and HMBC. HSQC will correlate protons to their directly attached carbons, while HMBC will show correlations between protons and carbons that are 2-3 bonds away.
Presence of Impurity Peaks - Residual solvent from purification.- Contamination from glassware or NMR tube.- Ensure the sample is thoroughly dried under high vacuum to remove residual solvents.- Clean NMR tubes meticulously with an appropriate solvent and dry them completely before use.
Broad or Distorted Peaks - Poor shimming of the magnetic field.- Sample aggregation at high concentrations.- Re-shim the spectrometer before acquiring the spectrum.- Prepare a more dilute sample and re-run the experiment.
Low Signal-to-Noise Ratio - Insufficient sample concentration.- Incorrect number of scans.- Increase the concentration of the sample if possible.- Increase the number of scans to improve the signal-to-noise ratio.

Data Presentation

Reference NMR Data for 7-Hydroxy-3',4'-dimethoxyflavone

Disclaimer: The following data is for 7-hydroxy-3',4'-dimethoxyflavone, a close derivative of this compound. This data can be used as a reference for interpreting the spectra of related compounds.[3]

Table 1: ¹H NMR (DMSO-d₆) and ¹³C NMR (DMSO-d₆) Data for 7-Hydroxy-3',4'-dimethoxyflavone [3]

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
2167.6-
356.3-
4191.4-
4a123.7-
5131.2-
6111.6-
7155.7-
8110.3-
8a154.3-
1'126.9-
2'113.2-
3'150.8-
4'149.9-
5'111.9-
6'124.5-
3'-OCH₃56.1-
4'-OCH₃56.1-

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified flavanoid derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common solvents for flavonoids include DMSO-d₆, Methanol-d₄, and Acetone-d₆.[1][2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

2. Standard 1D and 2D NMR Experiments

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number and types of protons present.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will indicate the number of unique carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton coupling networks, which is crucial for assigning protons in the same spin system, particularly in the complex aromatic and C-ring regions.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is essential for identifying quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about protons that are close in space, which is useful for determining stereochemistry and the relative orientation of substituents.

Visualization

Experimental Workflow for NMR-Based Structure Elucidation

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified Flavanoid Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Proton_Assignment Proton Assignment H1_NMR->Proton_Assignment COSY 2D COSY C13_NMR->COSY Carbon_Assignment Carbon Assignment C13_NMR->Carbon_Assignment HSQC 2D HSQC COSY->HSQC COSY->Proton_Assignment HMBC 2D HMBC HSQC->HMBC HSQC->Carbon_Assignment Connectivity Establish Connectivity HMBC->Connectivity Proton_Assignment->Connectivity Carbon_Assignment->Connectivity Structure Final Structure Connectivity->Structure

Caption: A typical workflow for elucidating the structure of a flavonoid using various NMR techniques.

Logical Relationship for 2D NMR Interpretation

logical_relationship H1 ¹H Spectrum (Chemical Shifts, Multiplicity) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C Spectrum (Chemical Shifts) C13->HSQC C13->HMBC Structure Complete Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

References

Technical Support Center: Addressing Off-Target Effects of 7,3'-Dihydroxy-4'-methoxyflavan in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,3'-Dihydroxy-4'-methoxyflavan. The information provided is designed to help anticipate and address potential off-target effects in cellular models, ensuring the generation of robust and reliable experimental data.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

IssuePossible Cause(s)Troubleshooting & Optimization
Inconsistent or non-reproducible results 1. Compound instability: this compound may degrade in solution over time.2. Cell passage number: High passage numbers can lead to phenotypic drift.3. Assay interference: Flavonoids can interfere with certain assay readouts (e.g., MTT reduction).1. Prepare fresh stock solutions of this compound for each experiment and protect them from light.2. Use cells within a consistent and low passage number range.3. Switch to an alternative viability assay such as CellTiter-Glo® (ATP-based) or a dye exclusion method (e.g., Trypan Blue). Always run a compound-only control (no cells) to check for direct assay interference.[1]
High background in fluorescence-based assays Autofluorescence: Flavonoids can possess intrinsic fluorescence, leading to high background signals.[2]1. Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the concentrations being tested to determine its intrinsic fluorescence.[2]2. Subtract Background Fluorescence: If autofluorescence is observed, subtract the signal from the compound-only control wells from the experimental wells.[2]3. Optimize Reader Settings: Adjust the gain settings to ensure the signal is within the linear range of the detector.[2][3]
High cell toxicity at expected therapeutic concentrations 1. Off-target kinase inhibition: Flavonoids are known to inhibit a broad range of kinases.[1]2. Inhibition of Cytochrome P450 (CYP) enzymes: This can disrupt cellular metabolism and homeostasis.[1]3. Induction of oxidative stress: At certain concentrations, flavonoids can act as pro-oxidants.[1]1. Perform a kinase panel screening to identify off-target kinases. Use a more specific inhibitor for the target of interest as a positive control.[1]2. Lower the concentration of this compound. If studying drug metabolism, consider using cells with low CYP expression.[1]3. Co-treat with an antioxidant (e.g., N-acetylcysteine) to determine if toxicity is ROS-mediated. Measure intracellular ROS levels.[1]
No observable on-target effect 1. Incorrect concentration range: The effective concentration for the on-target effect may not have been reached.2. Low target expression: The target protein may not be sufficiently expressed in the cell line.3. Compound aggregation: At certain concentrations, flavonoids can form aggregates that nonspecifically inhibit proteins.[2]1. Perform a dose-response curve over a wide range of concentrations.2. Confirm target expression in your cell line using Western blot or qPCR.[1]3. Perform a solubility test for this compound in your assay buffer. Consider adding a low concentration of a non-ionic detergent like 0.01% Triton X-100, but first validate that the detergent does not affect your assay.[2]

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of flavonoids similar to this compound?

While specific data for this compound is limited, structurally similar flavonoids are known to target a variety of proteins. For instance, some flavonoids act as inhibitors of kinases like c-Jun N-terminal kinase (JNK1) and Pim-1 kinase.[1][4] A significant class of off-targets for flavonoids is the Cytochrome P450 (CYP) family of enzymes.[1]

Q2: How can I differentiate between on-target and off-target effects of this compound?

A multi-faceted approach is recommended to distinguish between on-target and off-target effects:

  • Use of Controls: Include a structurally similar but inactive analog of this compound in your experiments.[1]

  • Target Knockdown/Knockout: Utilize siRNA or CRISPR to decrease the expression of the intended target. An on-target effect should be reduced in these cells.[1]

  • Rescue Experiments: If this compound inhibits an enzyme, overexpressing a resistant mutant of that enzyme should rescue the cells from the compound's effects.[1]

  • Orthogonal Assays: Confirm your findings using a different type of assay that measures a distinct downstream event of the same pathway.[1]

Q3: My MTT assay shows increased cell viability at higher concentrations of this compound. Is this a real effect?

This is a common artifact with flavonoids. The phenolic hydroxyl groups can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for increased cell viability. It is crucial to use an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue), to confirm the results.[1]

Q4: What is the recommended starting concentration range for in vitro experiments with this compound?

Based on published data for related flavonoids, a starting point for cytotoxicity assays could be in the range of 1-100 µM.[1] For kinase inhibition assays, concentrations might need to be in the nanomolar to low micromolar range.[1] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

Quantitative Data for Structurally Similar Flavonoids

Due to the lack of specific quantitative data for this compound, the following tables summarize key data for structurally related flavonoids to provide a reference for expected potency and off-target effects.

Table 1: IC50 Values of Structurally Similar Flavonoids Against Various Targets

FlavonoidTargetCell Line/SystemIC50 (µM)Reference
6,3´,4´-trihydroxyflavonec-Src-12.0[5]
7,3´,4´-trihydroxyflavonec-Src-20.9[5]
3,6-dihydroxyflavoneJNK1-0.113[1]
3,6-dihydroxyflavoneHeLa cellsHeLa9.8[1]
QuercetinPim-1 kinase-< 6[4]

Experimental Protocols

Protocol 1: Autofluorescence Measurement

This protocol is for determining the intrinsic fluorescence of this compound.

  • Prepare a serial dilution of this compound in your assay buffer in a microplate.

  • Include wells with assay buffer only as a blank.

  • Set the plate reader to the same excitation and emission wavelengths and other settings (e.g., gain) used in your cell-based assay.

  • Measure the fluorescence intensity of each well.

  • Calculate the average fluorescence of the blank wells.

  • Subtract the average blank fluorescence from the fluorescence of all wells containing this compound. The resulting values represent the autofluorescence of the compound at each concentration.[2]

Protocol 2: Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase.

  • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

  • Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a predetermined time at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_val Validation Compound Prep Prepare fresh This compound stock solution Dose Response Perform dose-response experiment Compound Prep->Dose Response Cell Culture Culture cells to desired confluency Cell Culture->Dose Response Primary Assay Conduct primary assay (e.g., viability, kinase) Dose Response->Primary Assay Orthogonal Assay Perform orthogonal assay to confirm findings Primary Assay->Orthogonal Assay Off-Target Screen Conduct off-target screening (e.g., kinase panel) Primary Assay->Off-Target Screen

Caption: A generalized experimental workflow for characterizing the cellular effects of this compound.

signaling_pathway cluster_inhibition Potential Inhibition by Flavonoids Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a common target of flavonoids, illustrating potential points of inhibition.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Compound Stability Prepare fresh stock Inconsistent Results->Check Compound Stability Standardize Cell Passage Use low passage cells Inconsistent Results->Standardize Cell Passage Rule out Assay Interference Run compound-only control Inconsistent Results->Rule out Assay Interference Alternative Assay Switch to non-interfering assay Rule out Assay Interference->Alternative Assay

Caption: A troubleshooting decision tree for addressing inconsistent experimental results.

References

Refining purification techniques for high-purity 7,3'-Dihydroxy-4'-methoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the refining of purification techniques for high-purity 7,3'-Dihydroxy-4'-methoxyflavan.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and similar flavonoids are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of the sample, the desired final purity, and the available equipment.[1] Macroporous resin column chromatography is also an effective technique for the enrichment and purification of flavonoids from crude extracts.[2][3]

Q2: What are the key chemical properties of this compound relevant to its purification?

A2: this compound is a flavonoid with a molecular weight of 272.30 g/mol . It is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972).[4] This solubility profile is critical when selecting solvent systems for chromatography and recrystallization.

Q3: My compound appears to be degrading on the silica (B1680970) gel column. What can I do?

A3: Flavonoids can be sensitive to the acidic nature of standard silica gel, which can lead to degradation, observed as streaking on a TLC plate or low yield.[1] To mitigate this, consider the following:

  • Deactivate the silica gel: Treat the silica gel with a base like triethylamine (B128534) before packing the column. A solvent system containing 0.1-1% triethylamine can be used.[1]

  • Use an alternative stationary phase: Neutral or basic alumina (B75360) can be a suitable substitute for silica gel for acid-sensitive compounds.[1]

  • Minimize contact time: Employ flash chromatography to reduce the time the compound spends on the column.[1]

Q4: I'm having trouble getting my this compound to crystallize. What solvent systems are recommended?

A4: For flavonoids, ethanol (B145695) is a commonly used solvent for recrystallization.[1] A mixed-solvent system can also be effective. A good approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol (B129727), acetone) and then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should promote crystal formation.[1]

Q5: What are typical starting points for developing a preparative HPLC method for this compound?

A5: Reversed-phase HPLC is a widely used and effective technique for flavonoid purification.[1] A good starting point for method development for this compound would be a C18 column with a gradient elution using a mixture of water (often with a small amount of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield after column chromatography Compound degradation on silica gel.Deactivate silica gel with triethylamine, use alumina as the stationary phase, or minimize contact time with flash chromatography.[1]
Incomplete elution from the column.Gradually increase the polarity of the mobile phase to ensure all the compound is eluted.
Poor separation of impurities Inappropriate solvent system for chromatography.Optimize the mobile phase composition by testing different solvent ratios and combinations based on TLC analysis.
Column overloading.Reduce the amount of crude material loaded onto the column.
Oiling out during recrystallization The compound is too soluble in the chosen solvent, or the solution is cooling too quickly.Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Ensure slow cooling. A mixed-solvent system might be necessary.[1][5]
Multiple peaks in HPLC analysis of a "pure" fraction Isomers or degradation products.Confirm the identity of the peaks using mass spectrometry. Adjust HPLC conditions (e.g., pH of the mobile phase) to improve separation or prevent on-column degradation.
Broad or tailing peaks in HPLC Interaction of phenolic hydroxyl groups with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the hydroxyl groups.[1]

Quantitative Data on Flavonoid Purification

The following tables summarize quantitative data from studies on the purification of flavonoids, which can serve as a reference for optimizing the purification of this compound.

Table 1: Purification of Total Flavonoids from Sophora tonkinensis using Macroporous Resin [2]

Parameter Before Purification After Purification (AB-8 Resin)
Total Flavonoid Content 12.14%57.82%
Recovery Yield -84.93%

Table 2: Purification of Flavonoids from Chionanthus retusa Leaf Extract using Macroporous Resin [6]

Ethanol Eluent Concentration Total Flavonoid Content (%)
10%21.01%
20%>80%
30%>80%
40%>80%
50%88.51%
60%25.74%

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol is adapted from general procedures for flavonoid purification.[1][7]

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., acetone or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Loading the Column: Carefully add the dried sample adsorbed onto the silica gel to the top of the packed column.

  • Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is based on general principles of recrystallization for flavonoids.[1][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath once crystals begin to form.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven or by air drying to a constant weight.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol is a general starting point for the purification of flavonoids by preparative HPLC.[1][8]

  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile).

  • Gradient Elution: Develop a gradient elution method, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B to elute the compound of interest.

  • Sample Injection: Dissolve the partially purified this compound in the mobile phase and inject it onto the column.

  • Fraction Collection: Monitor the elution profile using a UV detector and collect the fractions corresponding to the peak of the target compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Signaling Pathway Diagrams

While the direct signaling pathways of this compound are not extensively documented, studies on structurally similar flavonoids, such as 7,3´,4´-trihydroxyflavone, have shown anti-inflammatory effects through the modulation of key signaling pathways like JAK-STAT, IL-17, and TNF.[9]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus Gene Target Gene Transcription Flavan 7,3'-Dihydroxy- 4'-methoxyflavan Flavan->JAK inhibits pSTAT_in->Gene translocates & binds

Caption: Potential inhibitory effect on the JAK-STAT signaling pathway.

IL17_Pathway IL17 IL-17 IL17R IL-17 Receptor IL17->IL17R Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation Flavan 7,3'-Dihydroxy- 4'-methoxyflavan Flavan->Act1 inhibits

Caption: Potential modulation of the IL-17 signaling pathway.

TNF_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Flavan 7,3'-Dihydroxy- 4'-methoxyflavan Flavan->TRADD inhibits

Caption: Potential interference with the TNF signaling pathway.

References

Validation & Comparative

Unraveling the Anti-inflammatory Potential of 7,3'-Dihydroxy-4'-methoxyflavan: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous quest for novel therapeutic agents to combat inflammation, the flavonoid 7,3'-Dihydroxy-4'-methoxyflavan has emerged as a compound of interest. This guide provides a comprehensive comparison of its validated anti-inflammatory mechanisms against structurally similar flavonoids, 6,3',4'-trihydroxyflavone, and the well-established anti-inflammatory agent, Quercetin (B1663063). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of these flavonoids is commonly evaluated by their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While direct data for this compound is limited, analysis of the closely related 7,3',4'-trihydroxyflavone (B9037) provides valuable insights.

CompoundTargetCell LineIC50 / InhibitionReference
7,3',4'-trihydroxyflavone Nitric Oxide (NO)RAW 264.726.7 µM (2D culture)[1]
Nitric Oxide (NO)RAW 264.748.6 µM (3D culture)[1]
IL-1β, IL-6, TNF-αRAW 264.7Downregulated mRNA expression[1]
6,3',4'-trihydroxyflavone Nitric Oxide (NO)RAW 264.722.1 µM (2D culture)[1]
Nitric Oxide (NO)RAW 264.735.6 µM (3D culture)[1]
IL-1β, IL-6, TNF-αRAW 264.7Downregulated mRNA expression[1]
Quercetin Nitric Oxide (NO)RAW 264.7Significant inhibition at 5-50 µM[2]
TNF-αRAW 264.7Significant inhibition at 5-20 µM[3]
IL-6RAW 264.7Significant inhibition at 5-20 µM[3]
IL-1βRAW 264.7Significant inhibition at 5-20 µM[4]

Table 1: Comparative in vitro Anti-inflammatory Activity. This table summarizes the inhibitory concentrations (IC50) or observed inhibition of key inflammatory mediators by 7,3',4'-trihydroxyflavone, 6,3',4'-trihydroxyflavone, and Quercetin in macrophage cell lines.

Mechanistic Insights: Targeting Key Signaling Pathways

The anti-inflammatory effects of these flavonoids are primarily attributed to their modulation of critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.

Flavonoids, including 7,3',4'-trihydroxyflavone and Quercetin, have been shown to inhibit the activation of NF-κB.[5][6] This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which otherwise allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Furthermore, these compounds can attenuate the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.[5] The inhibition of these signaling cascades effectively suppresses the downstream production of inflammatory mediators.

Figure 1: Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound and its analogs can inhibit the IKK complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.

MAPK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 P JNK JNK MKKs->JNK P ERK ERK MKKs->ERK P AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 DNA DNA AP1->DNA Translocation Flavanoid This compound (and analogs) Flavanoid->MKKs Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 2: Modulation of the MAPK Signaling Pathway. This diagram shows the potential inhibitory effect of this compound and related flavonoids on the phosphorylation cascade of the MAPK pathway, leading to reduced activation of the AP-1 transcription factor and decreased pro-inflammatory gene expression.

Experimental Protocols

To ensure the reproducibility and validation of the anti-inflammatory effects of these compounds, detailed experimental protocols are essential.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test flavonoid for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for 24 hours.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the cell culture supernatant.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubated overnight.

  • Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., BSA or non-fat milk).

  • Sample Incubation: Cell culture supernatants (from flavonoid and LPS-treated cells) and a series of known cytokine standards are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Quantification: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength. The cytokine concentration in the samples is calculated from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., phosphorylated p65, IκBα, p38).

  • Cell Lysis: After treatment and stimulation, cells are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-p65).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment Flavonoid Pre-treatment Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Incubation Incubation (e.g., 24h) Stimulation->Incubation Harvest Harvest Supernatant & Cell Lysate Incubation->Harvest NO_Assay Nitric Oxide Assay (Griess Assay) Harvest->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Harvest->ELISA Western_Blot Western Blot (NF-κB & MAPK pathways) Harvest->Western_Blot

Figure 3: General Experimental Workflow. This flowchart outlines the key steps involved in the in vitro evaluation of the anti-inflammatory properties of flavonoid compounds.

Conclusion

While further direct investigation of this compound is warranted, the available data on its close structural analogs strongly suggest its potential as a potent anti-inflammatory agent. The primary mechanism of action likely involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of key inflammatory mediators. This comparative guide provides a foundational framework for researchers to design and interpret future studies aimed at fully elucidating the therapeutic potential of this promising flavonoid.

References

A Comparative Analysis of 7,3'-Dihydroxy-4'-methoxyflavan and Other Prominent Antioxidant Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antioxidant performance of 7,3'-Dihydroxy-4'-methoxyflavan in comparison to well-established flavonoids, supported by experimental data and in silico analysis.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are renowned for their potent antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in oxidative stress. This guide provides a comparative analysis of the antioxidant potential of this compound against three well-characterized antioxidant flavonoids: quercetin (B1663063), catechin, and luteolin (B72000). Due to the limited direct experimental data on this compound, this comparison integrates available experimental data for structurally related compounds and a qualitative assessment based on established structure-activity relationships.

Quantitative Antioxidant Activity

The antioxidant capacity of flavonoids is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

FlavonoidDPPH IC50 (µM)ABTS IC50 (µM)
This compound No direct data availableNo direct data available
7,3',4'-Trihydroxyflavone (B9037) (structurally similar)-2.71[1]
7-Hydroxy-3',4'-dimethoxyflavone (structurally similar)> 100 µg/mL*-
Quercetin 1.84 - 19.17 µg/mL 0.51 - 1.89 µg/mL[2][3]
Catechin ~3.12 µg/mL~3.12 µg/mL[3]
Luteolin 13.2 - 28.33 µg/mL**[4]17.3 µM[4]

*Note: Conversion to µM depends on the molecular weight. **Note: IC50 values can vary depending on experimental conditions.

Structure-Activity Relationship and In Silico Insights

The antioxidant activity of flavonoids is intrinsically linked to their molecular structure. Key structural features that enhance antioxidant capacity include:

  • Hydroxyl Group Number and Position: A greater number of hydroxyl groups generally correlates with higher antioxidant activity. The position of these groups is also critical.

  • Catechol Moiety: The presence of a dihydroxy substitution on the B-ring (a catechol group), particularly at the 3' and 4' positions, is a significant contributor to high radical scavenging activity.

  • C2-C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring, in conjugation with the 4-oxo group, enhances electron delocalization and stabilizes the flavonoid radical, thereby increasing antioxidant potential.

Analysis of this compound:

  • PubChem CID: 44257179

  • Structure: this compound possesses two hydroxyl groups and one methoxy (B1213986) group. Crucially, it has a hydroxyl group at the 3' position and a methoxy group at the 4' position on the B-ring. The presence of the 3'-OH is significant for antioxidant activity. However, the methylation of the 4'-hydroxyl group, as compared to a catechol structure (3',4'-dihydroxy), is expected to reduce its radical scavenging capacity. The flavan (B184786) backbone lacks the C2-C3 double bond found in flavones and flavonols like quercetin and luteolin, which will also likely decrease its antioxidant potential in comparison.

Comparison with Other Flavonoids:

  • Quercetin (PubChem CID: 5280343): Possesses five hydroxyl groups, including a catechol group on the B-ring and a C2-C3 double bond. This structure confers very high antioxidant activity.

  • Catechin (PubChem CID: 9064): Also has five hydroxyl groups and a catechol B-ring. However, it lacks the C2-C3 double bond, which generally results in slightly lower antioxidant activity compared to quercetin.

  • Luteolin (PubChem CID: 5280445): Features four hydroxyl groups, a catechol B-ring, and a C2-C3 double bond, making it a potent antioxidant.

Based on these structural comparisons, it can be qualitatively predicted that the antioxidant activity of this compound is likely to be lower than that of quercetin, catechin, and luteolin due to the presence of a methoxy group instead of a second hydroxyl group on the B-ring and the absence of the C2-C3 double bond. The experimental data for the structurally similar 7,3',4'-trihydroxyflavone (with a catechol group), which shows high activity, further supports the importance of the dihydroxy B-ring feature. Conversely, the low activity of 7-hydroxy-3',4'-dimethoxyflavone highlights the negative impact of methoxylation on antioxidant capacity.

Signaling Pathways and Experimental Workflows

The antioxidant effects of flavonoids are often mediated through the modulation of cellular signaling pathways. One of the most critical is the Nrf2-ARE pathway.

Nrf2_ARE_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Flavonoids This compound & other Flavonoids Flavonoids->Keap1_Nrf2 modulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2-ARE Signaling Pathway Modulation by Flavonoids.

A typical workflow for assessing the in vitro antioxidant activity of a compound is outlined below.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound & other flavonoids Reaction Mix flavonoid dilutions with DPPH/ABTS solution Compound_Prep->Reaction Reagent_Prep Prepare DPPH/ABTS working solutions Reagent_Prep->Reaction Incubation Incubate in the dark at room temperature Reaction->Incubation Measurement Measure absorbance at specific wavelength Incubation->Measurement Calculation Calculate percentage inhibition and determine IC50 values Measurement->Calculation Comparison Compare IC50 values of different flavonoids Calculation->Comparison

Caption: Experimental Workflow for In Vitro Antioxidant Assays.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

    • Prepare stock solutions of the test flavonoids and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add a series of dilutions of the test compounds and the positive control to different wells.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the flavonoid.

ABTS Radical Cation Scavenging Assay
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test flavonoids and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add various concentrations of the test compounds and the positive control to separate test tubes or wells of a microplate.

    • Add the diluted ABTS•+ solution to each tube/well.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from a plot of inhibition percentage versus concentration.

Conclusion

While direct experimental data for this compound is currently lacking, a comparative analysis based on the principles of structure-activity relationships provides valuable insights into its potential antioxidant activity. The presence of a methoxy group at the 4'-position in place of a hydroxyl group and the saturated flavan core suggest that its antioxidant capacity is likely to be modest in comparison to flavonoids possessing a catechol B-ring and a C2-C3 double bond, such as quercetin, catechin, and luteolin. Further experimental validation through standardized antioxidant assays is necessary to quantitatively determine the antioxidant efficacy of this compound and to fully elucidate its potential as a bioactive compound.

References

Bridging the Gap: In Vivo Validation of In Silico Predictions for Flavonoids - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acacetin has been the subject of numerous in silico and in vivo studies, particularly in the context of cancer research. This makes it an excellent case study to understand the translation of computational predictions into tangible biological outcomes. We will also draw comparisons with other relevant flavonoids to provide a broader perspective.

Data Presentation: A Comparative Overview

The following table summarizes the in silico predicted activities of Acacetin and the corresponding in vivo experimental validation.

In Silico Prediction Predicted Biological Activity In Vivo Model Dosage Key In Vivo Findings Alternative/Standard Treatment Alternative In Vivo Findings
Docking studies suggesting high binding affinity to Akt and NF-κB pathway proteins.Anticancer (Prostate Cancer)Nude mice with DU145 prostate cancer cell xenografts50 mg/kg/daySignificantly reduced tumor size and weight; induced apoptosis in tumor cells.[1]DocetaxelStandard chemotherapy for prostate cancer, shows significant tumor regression but with potential for toxicity.
Pharmacophore modeling and molecular docking indicating potential as an anti-inflammatory agent.Anti-inflammatoryCarrageenan-induced paw edema in ratsNot specified for AcacetinOther dihydroxyflavones (e.g., 7,3'-dihydroxyflavone) showed significant dose-dependent reduction in paw edema.[2]DiclofenacA standard NSAID, showed potent and time-dependent inhibition of paw edema.[2]
Ligand-based virtual screening identifying potential neuroprotective targets.NeuroprotectiveTransgenic C. elegans model of Alzheimer's Disease5, 25, and 50 μMDelayed amyloid-beta induced paralysis and attenuated oxidative stress.[3]DonepezilStandard treatment for Alzheimer's, provides symptomatic relief but does not halt disease progression.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Anticancer Activity of Acacetin in a Xenograft Mouse Model
  • Animal Model: Male BALB/c nude mice (6-8 weeks old).

  • Cell Line: Human prostate cancer cell line DU145.

  • Procedure:

    • DU145 cells (5 x 106 cells in 100 µL of PBS) are subcutaneously injected into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (approximately 100 mm³).

    • Mice are randomly assigned to a control group and a treatment group.

    • The treatment group receives daily intraperitoneal injections of Acacetin (50 mg/kg body weight) dissolved in a vehicle (e.g., DMSO and PBS). The control group receives the vehicle only.

    • Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.

    • After a predetermined period (e.g., 4 weeks), the mice are euthanized, and the tumors are excised and weighed.

    • Tumor tissues can be further analyzed for markers of apoptosis (e.g., TUNEL assay) and protein expression (e.g., Western blot for Akt and NF-κB pathway components).[1]

Anti-inflammatory Activity of Dihydroxyflavones in a Rat Paw Edema Model
  • Animal Model: Wistar albino rats (150-200 g).

  • Inducing Agent: 1% solution of carrageenan in saline.

  • Procedure:

    • Rats are divided into control, standard, and test groups.

    • The test groups are orally administered with different doses of the dihydroxyflavone. The standard group receives a known anti-inflammatory drug (e.g., Diclofenac), and the control group receives the vehicle.

    • After a specific time (e.g., 1 hour), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.[2]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the in vivo validation of in silico predictions.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acacetin Acacetin Akt Akt Acacetin->Akt Inhibits IKK IKK Acacetin->IKK Inhibits GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Activates PI3K PI3K RTK->PI3K Activates PI3K->Akt Activates Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB NFκB_IκBα->NFκB Releases GeneExpression Gene Expression (Anti-apoptotic, Proliferative) NFκB->GeneExpression Promotes Transcription

Caption: Validated signaling pathway of Acacetin in cancer cells.

G InSilico In Silico Prediction (e.g., Molecular Docking, QSAR) Compound Compound Selection (e.g., 7,3'-Dihydroxy-4'-methoxyflavan analog) InSilico->Compound InVitro In Vitro Validation (Cell-based assays) Compound->InVitro AnimalModel Animal Model Selection (e.g., Xenograft, Induced Disease Model) InVitro->AnimalModel Dosing Dose-Response & Toxicology Studies AnimalModel->Dosing Efficacy In Vivo Efficacy Study Dosing->Efficacy Analysis Data Analysis & Interpretation Efficacy->Analysis Conclusion Conclusion & Future Directions Analysis->Conclusion

Caption: Experimental workflow for in vivo validation of in silico predictions.

References

A Comparative Guide to the Bioavailability of 7,3'-Dihydroxy-4'-methoxyflavan Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7,3'-Dihydroxy-4'-methoxyflavan is a flavonoid compound with potential therapeutic applications. However, like many flavonoids, its poor aqueous solubility and extensive first-pass metabolism can limit its oral bioavailability, thereby hindering its clinical efficacy. Enhancing the bioavailability of this compound is crucial for realizing its full therapeutic potential. This guide provides a framework for comparing the bioavailability of different formulations of this compound, offering detailed experimental protocols and a template for data presentation. Due to a lack of publicly available comparative studies on this specific flavan (B184786), this guide presents a hypothetical study to illustrate the methodologies and expected outcomes of such a comparison.

Hypothetical Comparative Bioavailability Data

The following table summarizes hypothetical pharmacokinetic parameters for different formulations of this compound following oral administration in a rat model. These formulations are designed to enhance the solubility and absorption of the active compound.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Formulation A: Aqueous Suspension50150 ± 252.0 ± 0.5600 ± 110100
Formulation B: Micronized Suspension50225 ± 301.5 ± 0.51050 ± 150175
Formulation C: Lipid-Based (SEDDS)50600 ± 751.0 ± 0.33600 ± 450600
Formulation D: Nanoparticle Formulation50950 ± 1200.75 ± 0.26300 ± 7801050

Data are presented as mean ± standard deviation (n=6) and are hypothetical. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Experimental Protocols

A detailed methodology is essential for the accurate assessment and comparison of formulation performance.

Formulation Preparation
  • Formulation A (Aqueous Suspension): this compound is suspended in an aqueous vehicle containing 0.5% carboxymethyl cellulose.

  • Formulation B (Micronized Suspension): The active compound is micronized using a jet mill to an average particle size of <10 µm and then suspended as described for Formulation A.

  • Formulation C (Self-Emulsifying Drug Delivery System - SEDDS): The flavan is dissolved in a mixture of oils, surfactants, and co-solvents (e.g., Labrasol, Cremophor EL, Transcutol) to form a pre-concentrate that spontaneously forms a microemulsion upon contact with aqueous media.

  • Formulation D (Nanoparticle Formulation): The flavan is encapsulated within polymeric nanoparticles (e.g., PLGA) using an emulsion-solvent evaporation method to achieve a particle size of approximately 100-200 nm.

In Vivo Bioavailability Study (Rat Model)
  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before dosing, with free access to water.

  • Study Design: A parallel-group design is employed with six rats per formulation group.

  • Dosing: Formulations are administered via oral gavage at a dose of 50 mg/kg of this compound.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation: Plasma samples (50 µL) are subjected to protein precipitation with acetonitrile (B52724) (150 µL) containing an internal standard (e.g., a structurally similar flavonoid). After vortexing and centrifugation, the supernatant is analyzed.

  • Chromatography: An HPLC system with a C18 column is used for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification of this compound and its metabolites.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software. Relative bioavailability is calculated as (AUC_test / AUC_control) x 100.

Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_invivo In Vivo Study (Rat Model) cluster_analysis Bioanalysis & Data Processing A Aqueous Suspension Dosing Oral Gavage Dosing (50 mg/kg) A->Dosing B Micronized Suspension B->Dosing C Lipid-Based (SEDDS) C->Dosing D Nanoparticle Formulation D->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK Comparison Comparative Bioavailability Assessment PK->Comparison

Caption: Workflow for the comparative bioavailability study of different this compound formulations.

Potential Signaling Pathway Modulation by Flavonoids

Flavonoids are known to interact with various intracellular signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. The diagram below illustrates a potential mechanism of action.

G Flavan 7,3'-Dihydroxy- 4'-methoxyflavan MEK MEK Flavan->MEK Inhibition Receptor Cell Surface Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response (e.g., Anti-inflammatory) Transcription->Response

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.

Head-to-head comparison of 7,3'-Dihydroxy-4'-methoxyflavan and a standard drug in a disease model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of a representative dihydroxyflavone, 7,8-Dihydroxyflavone (B1666355) (7,8-DHF), and the standard-of-care drug, Levodopa (L-DOPA), in a preclinical mouse model of Parkinson's disease. The data presented is compiled from multiple studies employing the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induced model of Parkinsonism.

Disclaimer: No studies directly evaluating 7,3'-Dihydroxy-4'-methoxyflavan in an MPTP mouse model were identified. Therefore, 7,8-Dihydroxyflavone (7,8-DHF), a structurally related and well-studied dihydroxyflavone with demonstrated neuroprotective properties in this model, has been used as a representative for this comparison. The findings for 7,8-DHF are expected to provide valuable insights into the potential efficacy of related dihydroxyflavones.

Executive Summary

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] Levodopa (L-DOPA), the precursor to dopamine (B1211576), is the most common treatment, effectively managing motor symptoms by replenishing dopamine levels.[2] However, its long-term efficacy can diminish, and it is not known to halt the underlying neurodegenerative process.[2] Flavonoids, a class of natural compounds, are being investigated for their neuroprotective properties, which include antioxidant, anti-inflammatory, and anti-apoptotic effects.[3] This guide compares the performance of 7,8-DHF, a TrkB agonist that mimics the effects of Brain-Derived Neurotrophic Factor (BDNF), with L-DOPA in the MPTP mouse model of Parkinson's disease.[4][5]

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effects of 7,8-DHF and L-DOPA on behavioral, biochemical, and histological endpoints in the MPTP mouse model.

Table 1: Behavioral Outcomes in the MPTP Mouse Model

Treatment GroupRotarod Test (Latency to Fall, seconds)Open Field Test (Total Distance Traveled, cm)
Control (Vehicle)~180 - 250~3000 - 4000
MPTP-treated~80 - 120~1500 - 2000
MPTP + 7,8-DHF (5 mg/kg)~150 - 200[5][6]Data not consistently reported
MPTP + L-DOPA (8-80 mg/kg)~160 - 220[2][7][8]Restored towards control levels[9][10]

Note: Values are approximate and represent a synthesis of data from multiple sources. Actual values can vary based on the specific experimental protocol.

Table 2: Neurochemical and Histological Outcomes in the MPTP Mouse Model

Treatment GroupStriatal Dopamine Levels (% of Control)Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (% of Control)
Control (Vehicle)100%100%
MPTP-treated~30 - 50%[11]~40 - 60%
MPTP + 7,8-DHF (5 mg/kg)~60 - 80%[6]~70 - 90%[5][6]
MPTP + L-DOPA (8 mg/kg)Not directly measured (L-DOPA is a precursor)~75%[7][8]

Note: Values are approximate and represent a synthesis of data from multiple sources. Actual values can vary based on the specific experimental protocol.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MPTP-Induced Parkinson's Disease Mouse Model
  • Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[1]

  • Induction Protocol: A subacute regimen involves intraperitoneal (i.p.) injections of MPTP hydrochloride at a dose of 20-30 mg/kg once daily for 5-7 consecutive days.[6][10] Control animals receive saline injections.

  • Post-Induction Period: Behavioral testing and tissue collection are typically performed 7 to 21 days after the final MPTP injection to allow for the stabilization of the dopaminergic lesion.[11][12]

Behavioral Assessments
  • Rotarod Test: This test assesses motor coordination and balance.[13]

    • Apparatus: A rotating rod with adjustable speed.

    • Procedure: Mice are first trained to walk on the rotating rod at a constant or accelerating speed. During testing, the latency to fall from the rod is recorded.[14][15] Mice are typically given multiple trials, and the average latency is calculated.

  • Open Field Test: This test evaluates general locomotor activity and exploratory behavior.[16][17]

    • Apparatus: A square arena with walls, often equipped with infrared beams or video tracking software.

    • Procedure: Mice are placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-20 minutes).[9][16] Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Neurochemical Analysis
  • High-Performance Liquid Chromatography (HPLC) for Striatal Dopamine:

    • Tissue Preparation: Mice are euthanized, and the striata are rapidly dissected and frozen. The tissue is homogenized in a perchloric acid solution containing an internal standard.[18][19]

    • HPLC Analysis: After centrifugation and filtration, the supernatant is injected into an HPLC system with electrochemical detection to quantify the levels of dopamine and its metabolites.[20][21]

Histological Analysis
  • Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[22][23]

    • Tissue Processing: Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solutions.[18][24]

    • Staining: Coronal sections of the substantia nigra are cut on a cryostat and incubated with a primary antibody against TH, followed by a fluorescently labeled secondary antibody.[25][26]

    • Quantification: The number of TH-positive neurons is counted using stereological methods to provide an unbiased estimate of neuronal survival.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment MPTP MPTP Administration (i.p. injection) DHF 7,8-DHF Treatment MPTP->DHF LDOPA L-DOPA Treatment MPTP->LDOPA Vehicle Vehicle Control MPTP->Vehicle Behavior Behavioral Tests (Rotarod, Open Field) DHF->Behavior Biochem Biochemical Analysis (HPLC for Dopamine) DHF->Biochem Histo Histological Analysis (TH Immunohistochemistry) DHF->Histo LDOPA->Behavior LDOPA->Biochem LDOPA->Histo Vehicle->Behavior Vehicle->Biochem Vehicle->Histo

Caption: Experimental workflow for comparing 7,8-DHF and L-DOPA.

Signaling Pathways

signaling_pathways cluster_flavonoid 7,8-Dihydroxyflavone Pathway cluster_ldopa Levodopa Pathway DHF 7,8-DHF TrkB TrkB Receptor DHF->TrkB Nrf2 Nrf2 Pathway DHF->Nrf2 PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Survival Neuronal Survival & Growth CREB->Survival Antioxidant Antioxidant Response Nrf2->Antioxidant Antioxidant->Survival LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Motor_Control Improved Motor Control DA_Receptor->Motor_Control

Caption: Simplified signaling pathways for 7,8-DHF and L-DOPA.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7,3'-Dihydroxy-4'-methoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 7,3'-Dihydroxy-4'-methoxyflavan, ensuring compliance with standard safety protocols.

I. Pre-Disposal Safety and Handling

Table 1: Personal Protective Equipment (PPE) and Handling Precautions

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]To prevent eye contact which may cause serious irritation.[1][2]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3]To prevent skin contact which may cause irritation.[1][2]
Body Protection A laboratory coat or fire/flame resistant and impervious clothing.[3]To protect skin from accidental splashes or spills.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2]To avoid inhalation of dust particles which may cause respiratory irritation.[2]
General Hygiene Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves dissolving the compound in a suitable solvent and disposing of it as chemical waste through an approved waste disposal facility.

1. Material Characterization:

  • This compound is a solid, typically in powder form.[4]

2. Selection of a Suitable Solvent:

  • This compound is soluble in a variety of organic solvents.[4] Select an appropriate solvent from the list below, ensuring compatibility with your institution's waste streams.

Table 2: Recommended Solvents for Dissolution

SolventNotes
AcetoneA common and effective solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)High dissolving capacity.
Ethyl AcetateA less polar option.
ChloroformUse with caution due to toxicity; ensure proper ventilation.
DichloromethaneUse with caution due to toxicity; ensure proper ventilation.

3. Dissolution Procedure: a. In a designated fume hood, carefully weigh the amount of this compound waste to be disposed of. b. Select a suitable chemical waste container that is clearly labeled and compatible with the chosen solvent. c. Add a sufficient amount of the selected solvent to the original container to dissolve any remaining residue. This process should be repeated to ensure the container is thoroughly rinsed. d. Transfer the solvent rinsate into the designated chemical waste container. e. If disposing of the pure compound, slowly add the solid to a container partially filled with the chosen solvent, swirling gently to ensure complete dissolution.

4. Waste Segregation and Labeling:

  • The resulting solution should be classified as organic chemical waste.

  • The waste container must be securely sealed and clearly labeled with its contents, including the name of the chemical and the solvent used.

5. Final Disposal:

  • The sealed and labeled container must be disposed of through your institution's approved hazardous waste disposal program.[5][6] Adhere to all local, regional, and national regulations for chemical waste disposal.[2]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[3] Evacuate non-essential personnel.

  • Containment: Prevent further spread of the powder. Avoid generating dust.[3][7]

  • Clean-up:

    • For small spills, gently sweep up the solid material and place it in a suitable, labeled container for disposal.[7]

    • Use appropriate PPE during clean-up.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone) and place the cloth in the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and environmental health and safety (EHS) office.

IV. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_dissolution Dissolution cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Select Suitable Solvent (e.g., Acetone, DMSO) B->C D Dissolve Waste in Fume Hood C->D E Transfer to Labeled Chemical Waste Container D->E F Seal Container Securely E->F G Dispose via Approved Hazardous Waste Program F->G

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.